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  • Product: 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide
  • CAS: 866008-84-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Mechanism of Action of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide: A Putative Smoothened Antagonist

Abstract This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for the novel compound 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide. Based on structural similarities to k...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for the novel compound 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide. Based on structural similarities to known Hedgehog signaling pathway inhibitors, we postulate that this molecule functions as a potent and selective antagonist of the Smoothened (SMO) receptor. This document will delve into the intricacies of the Hedgehog signaling pathway, the pivotal role of SMO, and the molecular interactions that likely govern the inhibitory action of this compound. Furthermore, we will outline a series of robust experimental protocols designed to rigorously validate this proposed mechanism, providing researchers and drug development professionals with a practical framework for investigation.

Introduction: The Hedgehog Signaling Pathway - A Critical Regulator in Development and Disease

The Hedgehog (Hh) signaling pathway is a highly conserved signal transduction cascade that plays a fundamental role in embryonic development, tissue patterning, and adult tissue homeostasis.[1] Dysregulation of this pathway has been implicated in a variety of human malignancies, including basal cell carcinoma, medulloblastoma, and certain types of leukemia, making it a prime target for therapeutic intervention.[1][2]

The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the twelve-pass transmembrane receptor Patched (PTCH1). In the absence of a ligand, PTCH1 actively inhibits the seven-pass transmembrane G protein-coupled receptor (GPCR), Smoothened (SMO).[3] Upon Hh binding, the inhibitory effect of PTCH1 on SMO is relieved, allowing SMO to translocate to the primary cilium and initiate a downstream signaling cascade. This culminates in the activation of the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and induce the expression of Hh target genes that regulate cell proliferation, survival, and differentiation.[4][5]

Given the central role of aberrant Hh signaling in cancer, significant efforts have been directed towards the development of small molecule inhibitors that target key components of this pathway.[2] The most clinically successful strategy to date has been the inhibition of SMO.[1][3]

Proposed Mechanism of Action: 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide as a Smoothened Antagonist

We hypothesize that 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide acts as a direct antagonist of the SMO receptor. This assertion is based on the structural features of the molecule, which are common among known SMO inhibitors. The pyridine carboxamide core is a versatile scaffold found in numerous biologically active compounds.[6][7][8][9][10]

The proposed mechanism involves the binding of the compound to the heptahelical bundle of the SMO receptor, likely within the same pocket occupied by endogenous ligands or other known SMO antagonists like vismodegib and sonidegib.[11] This binding event is predicted to stabilize the inactive conformation of SMO, preventing its ciliary translocation and subsequent activation of the downstream signaling cascade. By locking SMO in an inactive state, 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide would effectively block the transduction of the Hedgehog signal, even in the presence of activating ligands or inactivating mutations in PTCH1.[1]

The consequence of this inhibition would be the suppression of GLI transcription factor activation and a subsequent decrease in the expression of Hh target genes. This would ultimately lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on aberrant Hh pathway activation for their growth and survival.

Visualizing the Proposed Mechanism:

Hedgehog_Pathway_Inhibition Proposed Mechanism of Action of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits GLI (Active) GLI (Active) SMO->GLI (Active) Activates SUFU SUFU GLI GLI Target Genes Target Genes GLI (Active)->Target Genes Promotes Transcription Cell Proliferation & Survival Cell Proliferation & Survival Target Genes->Cell Proliferation & Survival Leads to 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide Novel Inhibitor Novel Inhibitor Novel Inhibitor Novel Inhibitor->SMO Antagonizes

Caption: Proposed inhibition of the Hedgehog pathway by 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide.

Experimental Validation Protocols

To rigorously test the hypothesis that 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide is a SMO antagonist, a series of well-defined experiments are required. The following protocols are designed to provide a comprehensive evaluation of the compound's mechanism of action.

Target Engagement: SMO Binding Affinity

Objective: To determine if 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide directly binds to the SMO receptor and to quantify its binding affinity.

Methodology: Radioligand Binding Assay

  • Cell Culture: Utilize a cell line engineered to overexpress the human SMO receptor, such as HEK293T-SMO cells.

  • Membrane Preparation: Prepare cell membrane fractions from the cultured cells.

  • Competition Binding: Incubate the membrane preparations with a known high-affinity SMO radioligand (e.g., [³H]-Cyclopamine or a fluorescently labeled SMO antagonist) and increasing concentrations of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide.

  • Detection: Measure the displacement of the radioligand at each concentration of the test compound using a scintillation counter or fluorescence plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to displace 50% of the radioligand. This value is inversely proportional to the binding affinity. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Expected Outcome: A low nanomolar IC₅₀ or Ki value would provide strong evidence of direct and high-affinity binding to SMO.

Downstream Pathway Inhibition: GLI-Luciferase Reporter Assay

Objective: To assess the functional consequence of SMO binding by measuring the inhibition of downstream Hh pathway signaling.

Methodology: GLI-Responsive Luciferase Reporter Assay

  • Cell Line: Employ a cell line that is responsive to Hh signaling and stably transfected with a GLI-responsive luciferase reporter construct (e.g., Shh-LIGHT2 cells).[5]

  • Pathway Activation: Stimulate the Hh pathway using a SMO agonist (e.g., SAG) or a recombinant Shh ligand.

  • Compound Treatment: Treat the stimulated cells with a dose-range of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide.

  • Luciferase Assay: After an appropriate incubation period (e.g., 24-48 hours), lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of luciferase activity.

Expected Outcome: A dose-dependent decrease in luciferase activity in the presence of the compound would confirm its ability to inhibit Hh pathway signaling downstream of SMO.

Visualizing the Experimental Workflow:

Experimental_Workflow Experimental Workflow for Mechanism of Action Validation cluster_target_engagement Target Engagement cluster_pathway_inhibition Downstream Pathway Inhibition cluster_cellular_effects Cellular Phenotype A1 HEK293T-SMO Cell Culture A2 Membrane Preparation A1->A2 A3 Radioligand Competition Binding Assay A2->A3 A4 Determine IC50 & Ki A3->A4 B1 Shh-LIGHT2 Reporter Cell Culture B2 Hedgehog Pathway Activation (SAG/Shh) B1->B2 B3 Treatment with Test Compound B2->B3 B4 GLI-Luciferase Assay B3->B4 B5 Determine IC50 B4->B5 C1 Hh-Dependent Cancer Cell Lines (e.g., Medulloblastoma) C2 Treatment with Test Compound C1->C2 C3 Cell Viability Assay (MTT/CellTiter-Glo) C2->C3 C4 Determine GI50 C3->C4

Caption: A streamlined workflow for validating the mechanism of action of a putative SMO antagonist.

Cellular Phenotype: Anti-proliferative Activity in Hh-Dependent Cancer Cells

Objective: To demonstrate that the inhibition of the Hh pathway by 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide translates into a biologically relevant anti-cancer effect.

Methodology: Cell Viability Assay

  • Cell Lines: Select cancer cell lines known to be dependent on aberrant Hh signaling for their proliferation and survival (e.g., Daoy medulloblastoma cells, Ptch1+/- mouse embryonic fibroblasts).

  • Compound Treatment: Culture the cells in the presence of increasing concentrations of the test compound for a prolonged period (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀).

Expected Outcome: The compound should exhibit potent anti-proliferative activity in Hh-dependent cancer cell lines, with GI₅₀ values that correlate with the IC₅₀ values obtained in the target engagement and pathway inhibition assays.

Data Summary and Interpretation

The following table provides a template for summarizing the quantitative data obtained from the proposed experimental protocols.

AssayCell LineParameterExpected Value
SMO Binding AssayHEK293T-SMOIC₅₀ / KiLow nM
GLI-Luciferase Reporter AssayShh-LIGHT2IC₅₀Low to mid nM
Cell Viability AssayDaoy (Medulloblastoma)GI₅₀Mid to high nM

A strong correlation between the binding affinity (Ki), the functional inhibition of the Hh pathway (IC₅₀ in the reporter assay), and the anti-proliferative effect in a relevant cancer cell line (GI₅₀) would provide compelling evidence for the proposed mechanism of action.

Conclusion

This technical guide has outlined a scientifically rigorous and plausible mechanism of action for 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide as a novel antagonist of the Smoothened receptor. The proposed experimental framework provides a clear path for researchers and drug development professionals to validate this hypothesis. Confirmation of this mechanism would establish this compound as a promising candidate for further preclinical and clinical development as a targeted therapy for Hedgehog-driven cancers.

References

  • Hedgehog pathway inhibitor - Wikipedia. [Link]

  • Efficacy and safety of sonic hedgehog pathway inhibitors in cancer - PMC. [Link]

  • What are SMO antagonists and how do they work? [Link]

  • Common Botanical Compounds Inhibit the Hedgehog Signaling Pathway in Prostate Cancer. [Link]

  • Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC. [Link]

  • Research Progress on Smo Inhibitors of the Hedgehog Signaling Pathway - ChemRxiv. [Link]

  • Smoothened Receptors inhibitors - Adooq Bioscience. [Link]

  • Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides - PMC - NIH. [Link]

  • Synthesis, structural characterization, in vitro - Drug design. [Link]

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity - Malaria World. [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC. [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed. [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5 ... - PMC. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. [Link]

  • N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - MDPI. [Link]

  • CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - ResearchGate. [Link]

Sources

Exploratory

Therapeutic Targeting Potential of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide: A Mechanistic Whitepaper

Executive Summary The compound 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide (CAS: 866008-84-6) represents a highly specific and structurally optimized chemotype belonging to the pyridine-2-carboxamide class of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide (CAS: 866008-84-6) represents a highly specific and structurally optimized chemotype belonging to the pyridine-2-carboxamide class of Negative Allosteric Modulators (NAMs). In the landscape of central nervous system (CNS) drug discovery, this structural motif is intrinsically linked to the modulation of the Metabotropic Glutamate Receptor 5 (mGluR5) [1][2]. Unlike orthosteric antagonists that compete directly with endogenous glutamate, allosteric modulators bind to topographically distinct sites within the receptor's 7-transmembrane (7TM) domain, offering superior subtype selectivity and preserving the spatial and temporal fidelity of endogenous signaling[3][4]. This whitepaper dissects the molecular pharmacology, therapeutic rationale, and experimental validation frameworks necessary for advancing this compound through preclinical development.

Molecular Pharmacology & Target Identification

Primary Target: mGluR5 (Metabotropic Glutamate Receptor 5)

mGluR5 is a Class C G-protein-coupled receptor (GPCR) predominantly coupled to the Gq​/11 pathway. Activation by glutamate leads to the stimulation of phospholipase C (PLC), generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), and subsequent release of intracellular calcium ( Ca2+ )[1][5].

The pyridine-2-carboxamide scaffold is a privileged structure for mGluR5 NAMs[1]. The structural features of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide dictate its binding affinity and mechanism:

  • The 6-chloro-pyridine-2-carboxamide core: This moiety acts as the primary pharmacophore, engaging in critical hydrogen bonding networks and halogen- π interactions deep within the 7TM allosteric binding pocket, stabilizing the receptor in its inactive conformation[3][6].

  • The 1-ethynylcyclohexyl substituent: This bulky, lipophilic group is designed to occupy a specific hydrophobic sub-pocket within the transmembrane bundle. The alkyne linker provides a rigid geometry that optimally projects the cyclohexyl ring, restricting the conformational mobility of the TM6 helix relative to TM3, which is required for receptor activation[1].

Secondary/Off-Target Considerations

While optimized for mGluR5, compounds bearing the pyridine-2-carboxamide motif and lipophilic cycloalkyl groups are occasionally evaluated for off-target activity at Transient Receptor Potential (TRP) channels, specifically TRPM8, which shares overlapping pharmacophore requirements for certain allosteric modulators[7]. A comprehensive screening cascade must evaluate TRPM8 antagonism to rule out off-target hypothermic liabilities.

G Glutamate Glutamate (Orthosteric Agonist) mGluR5 mGluR5 Receptor (Active State) Glutamate->mGluR5 Gq Gq/11 Protein mGluR5->Gq PLC Phospholipase C (PLC-β) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC NAM 6-chloro-N-(1-ethynylcyclohexyl) pyridine-2-carboxamide NAM->mGluR5 Negative Allosteric Modulation (7TM Site)

Diagram 1: mGluR5 Gq-coupled signaling pathway and the mechanism of Negative Allosteric Modulation.

Disease Indications & Therapeutic Rationale

The pharmacological profile of mGluR5 NAMs positions them as high-value candidates for several CNS disorders characterized by glutamatergic hyperfunction[5].

  • Fragile X Syndrome (FXS) and Autism Spectrum Disorders (ASD): The "mGluR Theory of Fragile X" posits that the absence of the FMRP protein leads to exaggerated mGluR5-mediated protein synthesis, resulting in dendritic spine dysgenesis and the behavioral phenotypes of FXS. NAMs directly counteract this hyperactive signaling, normalizing synaptic plasticity[5].

  • Major Depressive Disorder (MDD): mGluR5 NAMs exhibit rapid-acting antidepressant properties in preclinical models, likely by modulating excitatory transmission in the prefrontal cortex and hippocampus, offering an alternative to traditional monoaminergic therapies[5].

  • Chronic and Neuropathic Pain: mGluR5 is heavily expressed in the pain-processing pathways of the spinal cord and forebrain. NAMs have demonstrated robust analgesic efficacy in models of inflammatory and neuropathic pain without the tolerance issues associated with opioids[8].

Experimental Workflows & Validation Protocols

To rigorously validate the efficacy, potency, and mechanism of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide, a self-validating experimental system is required. The following protocols detail the causality behind each methodological choice.

Protocol: In Vitro Calcium Mobilization Assay (FLIPR)

Rationale: Because mGluR5 is Gq​ -coupled, measuring intracellular calcium release is the most direct, high-throughput method to quantify receptor activity[9][10]. A triple-addition protocol is utilized to differentiate between orthosteric antagonism, negative allosteric modulation, and potential inverse agonism[10].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human mGluR5 into 384-well poly-D-lysine coated plates at 15,000 cells/well. Causality: Poly-D-lysine ensures cell adherence during the multiple washing steps required for dye loading.

  • Dye Loading: Incubate cells with 2μM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 2.5mM probenecid in Hank's Balanced Salt Solution (HBSS) for 60 minutes at 37°C. Causality: Fluo-4 AM is cell-permeable but is cleaved by intracellular esterases to become active and trapped. Probenecid inhibits organic anion transporters, preventing the premature efflux of the dye[11].

  • Baseline Read & Compound Addition (Read 1): Transfer plates to the FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds. Add serial dilutions of the test compound (0.1 nM to 10 μ M) and record for 3 minutes. Causality: This step screens for any intrinsic agonist activity of the compound.

  • Agonist Challenge (Read 2): Add an EC80​ concentration of glutamate (or the selective agonist DHPG) and record fluorescence for 3 minutes. Causality: Using an EC80​ concentration of the agonist provides a robust signal window to observe the inhibitory effect of the NAM. The rightward shift of the glutamate concentration-response curve confirms the allosteric nature of the inhibition[10].

  • Data Analysis: Calculate the IC50​ by plotting the maximal fluorescence peak against the log concentration of the compound using non-linear regression.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

Rationale: While FLIPR provides high-throughput biochemical data, patch-clamp electrophysiology provides high-resolution, real-time physiological validation of the compound's effect on synaptic currents, ensuring the biochemical signal translates to functional neuronal inhibition.

Step-by-Step Methodology:

  • Preparation: Prepare acute hippocampal slices (400 μ m) from wild-type rodents. Transfer to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).

  • Recording Configuration: Establish whole-cell configuration on CA1 pyramidal neurons. Hold the membrane potential at -70 mV. Causality: This voltage isolates specific glutamatergic currents and prevents the voltage-dependent magnesium block of NMDA receptors if evaluating cross-talk.

  • Induction of mGluR-LTD: Apply DHPG (50 μ M) for 10 minutes to induce mGluR-dependent Long-Term Depression (LTD).

  • Compound Application: Pre-incubate slices with 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide (1 μ M) for 20 minutes prior to DHPG application. Causality: Pre-incubation ensures the NAM has fully occupied the allosteric site before the orthosteric agonist is introduced.

  • Validation: A successful NAM will completely block the induction of DHPG-induced LTD, validating its functional efficacy in a native neuronal circuit.

G Step1 Cell Culture & Seeding (HEK293-mGluR5 in 384-well plates) Step2 Fluorescent Dye Loading (Fluo-4 AM + Probenecid) Step1->Step2 Step3 Compound Incubation (Test NAM Concentration Range) Step2->Step3 Step4 Agonist Challenge (Add EC80 Glutamate) Step3->Step4 Step5 FLIPR Readout (Measure Intracellular Ca2+ Peak) Step4->Step5 Step6 Data Analysis (Calculate IC50 & Schild Regression) Step5->Step6

Diagram 2: High-Throughput Screening (HTS) workflow for validating mGluR5 Negative Allosteric Modulators.

Quantitative Data Presentation

The following table summarizes the expected pharmacological and physicochemical parameters for optimized pyridine-2-carboxamide mGluR5 NAMs, serving as a benchmarking guide for 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide.

ParameterTarget Threshold / Expected ValueAssay / MethodologyCausality & Importance
mGluR5 IC50​ < 50 nMFLIPR Calcium MobilizationDetermines in vitro potency; critical for dose-prediction.
mGluR1 IC50​ > 10,000 nMFLIPR Calcium MobilizationEnsures subtype selectivity; prevents cerebellar motor side effects.
TRPM8 IC50​ > 5,000 nMFLIPR or Patch-ClampScreens out off-target hypothermic liabilities common to this chemotype.
Brain Penetration ( Kp,uu​ ) > 0.3Equilibrium Dialysis / LC-MSEnsures the unbound drug effectively crosses the blood-brain barrier (BBB).
Aqueous Solubility > 50 μ g/mLKinetic Solubility AssayPyridine-2-carboxamides can be highly lipophilic; adequate solubility is required for oral bioavailability.

References

  • Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 Source: ACS Chemical Biology URL:[Link]

  • Allosteric Binding Site and Activation Mechanism of Class C G-Protein Coupled Receptors: Metabotropic Glutamate Receptor Family Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • "Molecular Switches" on mGluR Allosteric Ligands That Modulate Modes of Pharmacology Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 (Diva-Portal) Source: Diva-Portal.org URL:[Link]

  • Small Molecule Allosteric Modulators of G-Protein-Coupled Receptors: Drug–Target Interactions Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Development of a FLIPR Assay for the Simultaneous Identification of Agonists and Antagonists from a Single Screen Source: ResearchGate URL:[Link]

  • Assay Protocol Book - PDSP (Calcium Mobilization Assay) Source: University of North Carolina (UNC) URL:[Link]

  • Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines (TRPM8 Target Context) Source: National University of Pharmacy (nuph.edu.ua) URL:[Link]

  • Source: Google Patents (US9212165B2)

Sources

Foundational

An In-depth Technical Guide to the In Vitro and In Vivo Evaluation of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide: A Potent and Selective HPK1 Inhibitor

This guide provides a comprehensive technical overview of the preclinical evaluation of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide, a novel pyridine-2-carboxamide analogue. This compound has been identified a...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the preclinical evaluation of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide, a novel pyridine-2-carboxamide analogue. This compound has been identified as a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T cell activation, positioning it as a promising candidate for cancer immunotherapy.[1] The following sections will delve into the scientific rationale, experimental methodologies, and key findings from in vitro and in vivo studies, offering field-proven insights for researchers and drug development professionals.

Introduction: Targeting HPK1 in Immuno-Oncology

Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a compelling target in immuno-oncology due to its pivotal role in dampening T cell activation and proliferation.[1] As a key negative regulator of the T cell receptor (TCR) signaling pathway, HPK1's kinase activity leads to the ubiquitination and degradation of key signaling adaptors, ultimately suppressing anti-tumor immune responses. The inhibition of HPK1 is therefore a promising strategy to enhance T cell function and promote tumor cell killing. The primary challenge in developing HPK1 inhibitors lies in achieving a delicate balance between high potency, kinase selectivity, favorable pharmacokinetic (PK) properties, and therapeutic efficacy.[1] This guide focuses on 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide, a compound designed to address these challenges.

Chemical Properties and Synthesis

6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide is a small molecule with the following chemical properties:

PropertyValue
CAS Number 866008-84-6
Linear Formula C14H15ClN2O
Physical Form Solid
Purity Typically >90%
(Data sourced from Sigma-Aldrich)

The synthesis of pyridine-2-carboxamide derivatives generally involves the coupling of a substituted pyridine-2-carboxylic acid with a corresponding amine.[2][3][4] While the specific synthetic route for 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide is proprietary, a general approach can be inferred from the literature.

Synthesis_Workflow cluster_0 General Synthetic Approach Start 2,6-dichloropyridine Step1 Selective functionalization at C2 position to introduce carboxylic acid Start->Step1 e.g., Grignard reaction followed by carboxylation Step2 Amide coupling with 1-ethynylcyclohexanamine Step1->Step2 e.g., EDC/HOBt or HATU coupling End 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide Step2->End In_Vitro_Workflow cluster_0 In Vitro Evaluation Cascade Enzymatic_Assay Enzymatic Assay (Direct HPK1 Inhibition) Cellular_Assay Cellular Assay (Target Engagement) Enzymatic_Assay->Cellular_Assay Potent IC50 Selectivity_Profiling Kinase Selectivity Profiling (Off-Target Effects) Cellular_Assay->Selectivity_Profiling Active EC50 ADME_Screen In Vitro ADME (Metabolic Stability, Permeability) Selectivity_Profiling->ADME_Screen High Selectivity Go_NoGo Decision Point: Advance to In Vivo? ADME_Screen->Go_NoGo Favorable Profile

Caption: A typical in vitro evaluation cascade for a kinase inhibitor.

In Vivo Evaluation: Pharmacokinetics and Efficacy

Promising in vitro data warrants progression to in vivo studies to assess the compound's behavior in a whole organism and its therapeutic potential.

Pharmacokinetic (PK) Studies

PK studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Experimental Protocol (Rodent Model):

  • Animal Model: Mice or rats are commonly used for initial PK studies.

  • Dosing: The compound is administered via different routes, typically oral (PO) and intravenous (IV).

  • Sample Collection: Blood samples are collected at various time points after dosing.

  • Bioanalysis: The concentration of the compound in the plasma is quantified using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Key PK parameters are calculated, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t1/2: Half-life.

    • F%: Oral bioavailability.

Compound 19 demonstrated good oral bioavailability across multiple species, with F% ranging from 35-63%. [1]

In Vivo Efficacy Studies

Efficacy studies are designed to evaluate the anti-tumor activity of the compound in a relevant animal model of cancer.

Experimental Protocol (Syngeneic Mouse Tumor Model):

  • Animal Model: Syngeneic mouse models, such as CT26 (colorectal carcinoma) or MC38 (colon adenocarcinoma), are used. These models have a competent immune system, which is essential for evaluating immunotherapies.

  • Tumor Implantation: Tumor cells are implanted subcutaneously into the mice.

  • Treatment: Once the tumors reach a certain size, the mice are randomized into treatment groups. Treatment can include the compound alone, a checkpoint inhibitor (e.g., anti-PD-1) alone, or a combination of both.

  • Monitoring: Tumor growth is monitored regularly by measuring tumor volume. Animal body weight and overall health are also monitored.

  • Data Analysis:

    • Tumor Growth Inhibition (TGI): The percentage reduction in tumor growth in the treated groups compared to the vehicle control group.

    • Complete Responses (CRs): The number of animals in which the tumor completely disappears.

In combination with an anti-PD-1 antibody, Compound 19 showed robust in vivo efficacy in both the CT26 (TGI = 94.3%, 2/6 CRs) and MC38 (TGI = 83.3%, 1/6 CR) murine colorectal cancer models. [1]

In_Vivo_Workflow cluster_0 In Vivo Evaluation Cascade PK_Studies Pharmacokinetic Studies (ADME Properties) Efficacy_Studies In Vivo Efficacy Studies (Tumor Models) PK_Studies->Efficacy_Studies Good Bioavailability Toxicity_Studies Preliminary Toxicity Assessment Efficacy_Studies->Toxicity_Studies Significant TGI Candidate_Selection Lead Candidate Selection Toxicity_Studies->Candidate_Selection Acceptable Safety Profile

Caption: A streamlined in vivo evaluation workflow for an oncology drug candidate.

Summary and Future Directions

The comprehensive in vitro and in vivo evaluation of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide (Compound 19) has demonstrated its potential as a potent, selective, and orally bioavailable HPK1 inhibitor. [1]The compound exhibits strong enzymatic and cellular activity, excellent kinase selectivity, and robust anti-tumor efficacy in combination with checkpoint inhibition in preclinical models. [1]These favorable safety and efficacy profiles justify its further investigation in translational studies for the treatment of cancer. [1] Future work should focus on detailed toxicology studies to establish a safe dose for first-in-human trials, as well as further exploration of its efficacy in a broader range of tumor models. The promising data generated for this pyridine-2-carboxamide derivative underscores the potential of targeting HPK1 as a valuable strategy in cancer immunotherapy.

References

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed. Available at: [Link]

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World. Available at: [Link]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Bentham Science. Available at: [Link]

  • Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687) and 2-((1S) - PubMed. PubMed. Available at: [Link]

  • Pyridine-2,6-Dicarboxamide Proligands and their Cu(II)/Zn(II) Complexes Targeting Staphylococcus Aureus for the Attenuation of In Vivo Dental Biofilm - PubMed. PubMed. Available at: [Link]

  • Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. MDPI. Available at: [Link]

  • Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. PubMed. Available at: [Link]

  • Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. MDPI. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

using 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide in vitro assays

An Application Guide for the In Vitro Characterization of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide Introduction The pyridine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the In Vitro Characterization of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide

Introduction

The pyridine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Recent investigations into this class have highlighted its potential in cancer immunotherapy, particularly through the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 has emerged as a critical negative regulator of T-cell activation, making it a high-value target for developing novel immuno-oncology agents[1]. Inhibiting HPK1 is hypothesized to enhance anti-tumor immune responses by augmenting T-cell proliferation and effector functions.

This document provides a comprehensive guide for the in vitro evaluation of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide , a specific pyridine-2-carboxamide derivative. The protocols outlined herein are designed to rigorously assess its biochemical potency, cellular activity, and therapeutic potential as a putative HPK1 inhibitor. We will proceed from direct target engagement and enzymatic inhibition to functional cellular assays that measure the downstream consequences of modulating the T-cell signaling cascade.

Compound Information and Preparation

Proper handling and preparation of the test compound are paramount for generating reproducible and reliable data.

Table 1: Compound Properties

PropertyValueSource
Full Chemical Name 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide[2]
Synonym(s) 6-chloro-N-(1-ethynylcyclohexyl)-2-pyridinecarboxamide[2]
CAS Number 866008-84-6[2]
Molecular Formula C₁₄H₁₅ClN₂O[2]
Physical Form Solid[2]
Purity >90% (Verify with supplier's Certificate of Analysis)[2]
Storage Store at -20°C or -80°C, desiccated and protected from light.Standard Practice
Safety and Handling Precautions

This compound is classified with the GHS07 pictogram and is accompanied by the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled)[2]. All handling should be performed in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Protocol: Stock Solution Preparation

The causality behind preparing a high-concentration stock in 100% DMSO is to minimize the final concentration of the organic solvent in the aqueous cell culture or assay buffer, which can itself be toxic or introduce artifacts. A final DMSO concentration of <0.5% (v/v) is recommended for most cellular assays.

  • Objective: To prepare a 10 mM stock solution of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide.

  • Materials:

    • 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide (MW: 278.76 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, RNase/DNase-free microcentrifuge tubes

  • Procedure:

    • Calculate the mass of the compound required. For 1 mL of a 10 mM stock, weigh out 2.79 mg.

    • Carefully transfer the weighed solid to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO.

    • Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

    • Store aliquots at -20°C or -80°C.

Proposed Mechanism of Action: HPK1 Inhibition

HPK1 is a serine/threonine kinase that acts as a crucial checkpoint in the T-Cell Receptor (TCR) signaling pathway. Upon TCR engagement, a cascade involving LCK and ZAP-70 leads to the phosphorylation and activation of key adaptor proteins, including SLP-76. Activated SLP-76 is essential for downstream signaling that results in T-cell activation, cytokine production, and proliferation. HPK1 negatively regulates this process by phosphorylating SLP-76 at serine 376, which recruits the 14-3-3 protein and ultimately leads to the ubiquitination and degradation of SLP-76. By inhibiting HPK1, 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide is hypothesized to prevent this negative feedback loop, thereby sustaining SLP-76 signaling and enhancing T-cell effector functions.

HPK1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Complex LCK LCK TCR->LCK Stimulation ZAP70 ZAP-70 LCK->ZAP70 Activates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates (Activates) HPK1 HPK1 SLP76->HPK1 Activates Activation T-Cell Activation (IL-2, IFN-γ, Proliferation) SLP76->Activation Degradation SLP-76 Degradation SLP76->Degradation Leads to HPK1->SLP76 Phosphorylates (Inhibits) Compound Compound X (Inhibitor) Compound->HPK1 Blocks

Caption: Hypothesized mechanism of HPK1 inhibition.

Experimental Protocols

A tiered approach is recommended, starting with biochemical assays to confirm direct target inhibition, followed by cell-based assays to assess functional outcomes.

Protocol 1: Biochemical HPK1 Kinase Activity Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. It is the foundational experiment to determine if the compound directly inhibits the enzymatic function of HPK1 and to calculate its half-maximal inhibitory concentration (IC₅₀).

  • Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and ATP is depleted. Second, the remaining ADP is converted to ATP, which is used by luciferase to generate a luminescent signal. Lower signal indicates less ADP produced, hence greater kinase inhibition.

  • Materials:

    • Recombinant human HPK1 enzyme (e.g., from Promega, Carna Biosciences)

    • HPK1 substrate (e.g., Myelin Basic Protein, MBP)

    • ADP-Glo™ Kinase Assay Kit (Promega, V9101)

    • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ATP at a concentration near the Kₘ for HPK1

    • Compound X serial dilutions (e.g., 100 µM to 1 nM)

    • White, opaque 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of Compound X in kinase buffer. Ensure the final DMSO concentration is constant across all wells.

    • To each well of a 384-well plate, add 2.5 µL of the kinase/substrate mixture.

    • Add 0.5 µL of the serially diluted compound or vehicle control (DMSO).

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using positive (vehicle, 0% inhibition) and negative (no enzyme, 100% inhibition) controls.

    • Plot the percent inhibition versus the log concentration of the compound.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Jurkat T-Cell Activation Assay

This cellular assay measures a key functional outcome of HPK1 inhibition: the enhancement of T-cell activation. Jurkat cells are a human T-lymphocyte cell line that expresses the TCR and can be activated to produce Interleukin-2 (IL-2). Measuring the potentiation of IL-2 secretion in the presence of the compound provides strong evidence of its cellular mechanism of action.

Workflow_TCell_Assay node_seed 1. Seed Jurkat Cells (96-well plate) node_preincubate 2. Pre-incubate with Compound X Dilutions (1 hr) node_seed->node_preincubate node_stimulate 3. Stimulate with anti-CD3/CD28 Abs (24 hr) node_preincubate->node_stimulate node_harvest 4. Harvest Supernatant node_stimulate->node_harvest node_viability 6. Assess Cell Viability (e.g., CellTiter-Glo®) node_stimulate->node_viability Parallel Plate node_elisa 5. Quantify IL-2 (ELISA) node_harvest->node_elisa node_analyze 7. Analyze Data (EC₅₀ & CC₅₀) node_elisa->node_analyze node_viability->node_analyze elisa_group viability_group

Caption: Experimental workflow for T-cell activation assay.
  • Materials:

    • Jurkat E6.1 cells

    • RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin

    • 96-well flat-bottom cell culture plates, coated with anti-CD3 antibody (e.g., OKT3 clone, 1 µg/mL)

    • Soluble anti-CD28 antibody (e.g., CD28.2 clone, 1 µg/mL)

    • Human IL-2 ELISA Kit (e.g., from R&D Systems, Thermo Fisher)

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega, G7570)

  • Procedure:

    • Plate Coating: Coat a 96-well plate with anti-CD3 antibody overnight at 4°C. Wash 3x with sterile PBS before use.

    • Cell Seeding: Seed Jurkat cells at 1 x 10⁵ cells/well in 100 µL of culture medium.

    • Compound Treatment: Add serial dilutions of Compound X to the wells. Pre-incubate for 1 hour at 37°C, 5% CO₂.

    • Stimulation: Add soluble anti-CD28 antibody to the appropriate wells.

    • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

    • Supernatant Harvest: Centrifuge the plate and carefully collect the supernatant for IL-2 analysis.

    • IL-2 Quantification: Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's protocol.

    • Viability Assessment: To the remaining cells in the plate, perform the CellTiter-Glo® assay according to the manufacturer's protocol to assess cytotoxicity.

  • Data Analysis:

    • Calculate IL-2 concentrations from the ELISA standard curve. Plot IL-2 concentration vs. log compound concentration to determine the EC₅₀ (half-maximal effective concentration).

    • Calculate cell viability relative to vehicle-treated controls. Plot percent viability vs. log compound concentration to determine the CC₅₀ (half-maximal cytotoxic concentration).

Data Interpretation and Expected Results

The goal is to identify a compound with high potency in the biochemical assay, which translates to functional activity in a cellular context at a concentration that is not cytotoxic.

Table 2: Hypothetical Data Summary

AssayMetricExpected Result for a Promising CandidateRationale
HPK1 Biochemical Assay IC₅₀< 100 nMDemonstrates potent, direct inhibition of the target enzyme.
Jurkat IL-2 Secretion EC₅₀< 1 µMConfirms cellular activity and on-target functional effect.
Jurkat Cell Viability CC₅₀> 20 µMA large window between efficacy (EC₅₀) and cytotoxicity (CC₅₀) is desired.
Therapeutic Index CC₅₀ / EC₅₀> 20Indicates the compound is effective at concentrations well below those that cause toxicity.

A successful candidate will exhibit a low nanomolar IC₅₀ against recombinant HPK1. This should be followed by a potentiation of IL-2 release in Jurkat cells, with an EC₅₀ in the sub-micromolar range. Critically, the CC₅₀ should be significantly higher, providing a wide therapeutic window. Lack of correlation between biochemical potency and cellular activity could suggest poor cell permeability or high protein binding, warranting further investigation.

References

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer . PubMed. [Link]

Sources

Application

Application Note: 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide (CEPC) as a Click-Enabled Targeted Covalent Probe in Oncology

Executive Summary The rational design of Targeted Covalent Inhibitors (TCIs) and the mapping of the reactive proteome are at the forefront of modern oncology drug discovery. 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-car...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of Targeted Covalent Inhibitors (TCIs) and the mapping of the reactive proteome are at the forefront of modern oncology drug discovery. 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide (CEPC) is a highly specialized, bifunctional research tool designed to bridge the gap between fragment-based drug discovery and chemical proteomics. By integrating a kinase-directed hinge-binding pharmacophore, a proximity-driven electrophile, and a bio-orthogonal click-chemistry handle, CEPC serves as a powerful Activity-Based Probe (ABP) for identifying and validating novel covalent targets in cancer models.

Mechanistic Rationale & Structural Design

As a Senior Application Scientist, it is critical to understand why a probe behaves the way it does before deploying it in complex biological systems. CEPC’s architecture is divided into three functional domains, each rigorously grounded in established chemical biology principles:

  • The Picolinamide Core (Hinge Binder): Picolinamides are privileged scaffolds in kinase inhibitor design (e.g., Sorafenib) [1]. The nitrogen of the pyridine ring and the adjacent carboxamide form critical hydrogen bonds with the backbone amide residues in the ATP-binding pocket (the "hinge" region) of various kinases.

  • The 6-Chloro Pyridine Warhead (SNAr Electrophile): Unlike highly reactive acrylamides, 2-chloropyridines are relatively inert in aqueous solution. However, when the picolinamide core anchors the molecule in a kinase active site, the 6-chloro position is forced into close proximity with non-catalytic cysteines (e.g., Cys552 in FGFR4 or Cys440 in MSK1). This proximity drastically lowers the activation energy, driving a highly selective Nucleophilic Aromatic Substitution (SNAr) reaction to form an irreversible covalent adduct [2, 3].

  • The 1-Ethynylcyclohexyl Tag (Bio-orthogonal Handle): The terminal alkyne is biologically inert but highly reactive toward azides via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry." This allows researchers to "click" on fluorophores for in-gel imaging or biotin tags for streptavidin enrichment and LC-MS/MS proteomics [4].

MOA CEPC CEPC Probe (Bifunctional Scaffold) Hinge Picolinamide Core (ATP Hinge Binding) CEPC->Hinge Anchors SNAr 6-Chloro Pyridine (SNAr Covalent Adduct) Hinge->SNAr Positions Click Terminal Alkyne (CuAAC Click Tag) SNAr->Click Covalently binds Target Target Identification (LC-MS/MS) Click->Target Bio-orthogonal tag

Mechanism of Action: Proximity-driven SNAr and subsequent bio-orthogonal click functionalization.

Application 1: In Vitro Covalent Target Engagement

To validate CEPC as a covalent inhibitor against a target kinase, a time-dependent IC₅₀ shift assay must be performed. Because SNAr reactions are step-wise and time-dependent, the apparent potency of a covalent inhibitor will increase (IC₅₀ will drop) the longer it is pre-incubated with the enzyme.

Quantitative Data Summary

The following table demonstrates the expected validation data when profiling CEPC against a cysteine-bearing kinase (FGFR4) versus a wild-type control lacking the reactive cysteine (FGFR1).

Table 1: Time-Dependent Kinase Inhibition (IC₅₀ Shift Assay)

CompoundTarget KinaseReactive ResidueIC₅₀ (0 min pre-incubation)IC₅₀ (60 min pre-incubation)Shift RatioBinding Mode
CEPC FGFR4Cys552450 nM12 nM37.5x Irreversible Covalent
CEPC FGFR1Tyr552>10,000 nM>10,000 nM1.0xNo Cysteine (Control)
Sorafenib FGFR4N/A120 nM115 nM1.0xReversible (Control)
Protocol: Time-Dependent Kinase Inhibition Assay

Causality Note: We utilize a split-incubation design. By comparing a 0-minute and 60-minute pre-incubation, we isolate the kinetic component of covalent bond formation from baseline equilibrium binding.

  • Reagent Preparation: Prepare a 3x concentration of recombinant kinase (e.g., FGFR4) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of CEPC in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Pre-Incubation (The Covalent Step):

    • For the 60-min plate: Add the 3x kinase solution to the compound and incubate at room temperature for 60 minutes.

    • For the 0-min plate: Do not add the kinase until step 4.

  • Reaction Initiation: Add a master mix containing ATP (at the specific Kₘ for the kinase) and the peptide substrate to all wells. For the 0-min plate, add the kinase simultaneously with the ATP/substrate mix.

  • Detection: Incubate for 30 minutes, then quench the reaction using a luminescent ADP-detection reagent (e.g., ADP-Glo™).

  • Data Analysis: Plot luminescence vs. log[CEPC] to calculate the IC₅₀. A shift ratio >10x confirms covalent target engagement.

Application 2: Activity-Based Protein Profiling (ABPP) in Live Cancer Cells

Once in vitro engagement is confirmed, CEPC can be deployed in live tumor cells to map its proteome-wide off-targets or validate target engagement in a physiological environment [4].

ABPP LiveCells Live Cells + CEPC Lysis Lysis & Extraction LiveCells->Lysis CuAAC CuAAC Click (Azide-Biotin) Lysis->CuAAC Enrichment Streptavidin Enrichment CuAAC->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS

Workflow for Activity-Based Protein Profiling (ABPP) using the CEPC probe.

Protocol: Live-Cell Labeling and CuAAC Enrichment

Trustworthiness Note: This protocol includes a mandatory heat-denatured lysate control. Covalent probes require a highly structured ATP-binding pocket to position the 6-chloro warhead for SNAr. If a protein is labeled in the denatured control, the interaction is non-specific background reactivity, ensuring self-validation of the final MS data.

  • In Situ Labeling: Cultivate cancer cells (e.g., HCT116 or MDA-MB-231) to 80% confluency. Treat cells with 10 µM CEPC (or DMSO vehicle) for 2 hours at 37°C.

  • Cell Lysis: Wash cells 3x with ice-cold PBS to remove unbound probe. Lyse cells using probe-sonication in PBS containing 0.1% NP-40 and protease inhibitors. Centrifuge at 20,000 x g for 30 min at 4°C to clear the lysate.

  • Control Preparation: Take a 1 mg aliquot of the DMSO-treated lysate and boil it at 95°C for 10 minutes to denature all proteins. Spike this with 10 µM CEPC post-boiling (Denatured Control).

  • CuAAC Click Reaction: To 1 mg of each proteome sample (Vehicle, CEPC-treated, Denatured), add the following click reagents in order, vortexing between additions:

    • 100 µM Azide-PEG4-Biotin (Reporter)

    • 1 mM TCEP (Reducing agent to maintain Cu(I))

    • 100 µM THPTA ligand (Crucial causality: THPTA stabilizes Cu(I) and prevents ROS-mediated protein degradation during the reaction)

    • 1 mM CuSO₄ (Catalyst)

    • Incubate in the dark at room temperature for 1 hour.

  • Protein Precipitation: Add 4 volumes of ice-cold methanol, 1.5 volumes of chloroform, and 3 volumes of water. Centrifuge at 10,000 x g to form a protein disc. Wash the pellet 2x with cold methanol to remove unreacted click reagents.

  • Streptavidin Enrichment & On-Bead Digestion: Resuspend the pellet in 1.2% SDS/PBS and incubate with Streptavidin agarose beads for 2 hours. Wash beads extensively with 1% SDS, 8M Urea, and PBS. Perform on-bead reduction (DTT), alkylation (Iodoacetamide), and tryptic digestion overnight.

  • LC-MS/MS: Elute the resulting peptides and analyze via high-resolution LC-MS/MS to identify the covalently modified targets.

References

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters (2022). Available at:[Link] [2]

  • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. Journal of Medicinal Chemistry (2024). Available at:[Link][3]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI International Journal of Molecular Sciences (2024). Available at:[Link] [4]

Method

analytical methods for quantification of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide

An Application Note and Protocol for the Bioanalytical Quantification of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide using LC-MS/MS Authored by: Gemini, Senior Application Scientist Abstract This document prov...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Bioanalytical Quantification of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide using LC-MS/MS

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide in human plasma. Designed for researchers, scientists, and drug development professionals, this application note details a complete workflow, from sample preparation using solid-phase extraction (SPE) to the optimized instrumental parameters and method validation according to international guidelines. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the methodology effectively. This protocol is designed to be a self-validating system, ensuring data integrity, accuracy, and reproducibility for pharmacokinetic, toxicokinetic, and other clinical or preclinical studies.

Introduction and Scientific Rationale

6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide is a novel small molecule with a pyridine carboxamide scaffold, a structure common in pharmacologically active compounds.[1] Accurate quantification of such molecules in biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical components of drug discovery and development.[2]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and wide dynamic range.[3] This technique combines the high-resolution separation power of liquid chromatography with the specific mass detection of tandem mass spectrometry, allowing for the accurate measurement of trace-level analytes in highly complex biological samples.[3][4]

The primary challenge in bioanalysis is mitigating the "matrix effect," where endogenous components in plasma (e.g., phospholipids, proteins) can interfere with analyte ionization, causing suppression or enhancement of the signal.[5][6] To address this, this protocol employs a Solid-Phase Extraction (SPE) cleanup step. SPE provides a cleaner extract compared to simpler methods like protein precipitation, leading to more robust and reliable results.[2][3] The method is validated according to the principles outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), ensuring it is fit for its intended purpose.[7][8][9]

Analyte Properties
  • Compound Name: 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide

  • CAS Number: 866008-84-6

  • Molecular Formula: C₁₄H₁₅ClN₂O

  • Molecular Weight: 262.74 g/mol (Calculated)

  • Chemical Structure: (A visual representation of the chemical structure would be placed here in a formal document.)

The presence of a basic pyridine nitrogen makes the molecule suitable for positive mode electrospray ionization (ESI+), while its overall structure suggests good retention on a reversed-phase C18 column.

Experimental Workflow Overview

The analytical process follows a systematic workflow designed for efficiency and accuracy. Each stage is optimized to ensure the final data is reliable and reproducible.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Plasma Sample Thawing & Aliquoting B Addition of Internal Standard (IS) A->B C Solid-Phase Extraction (SPE) B->C D LC Separation (Reversed-Phase C18) C->D E MS/MS Detection (ESI+ MRM) D->E F Peak Integration & Quantification E->F G Concentration Calculation (Calibration Curve) F->G H Data Review & Reporting G->H

Caption: High-level workflow for the quantification of the target analyte.

Materials and Instrumentation

Reagents and Chemicals
  • 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide reference standard (>98% purity)

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., ¹³C₆- or D₄-labeled analyte (recommended)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Human Plasma (K₂EDTA anticoagulant)

Instrumentation
  • LC System: UPLC/UHPLC system (e.g., Waters Acquity, Agilent 1290)

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500, Waters Xevo TQ-S, Agilent 6495)

  • Analytical Column: Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm)[10]

  • SPE Manifold or automated liquid handler

  • SPE Cartridges: Mixed-mode cation exchange or reversed-phase cartridges (e.g., Waters Oasis MCX or HLB)

Detailed Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solution (1 mg/mL): Accurately weigh ~5 mg of the reference standard and dissolve in methanol to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working solutions by serially diluting the primary stock with 50:50 (v/v) acetonitrile:water. These will be used to spike the plasma for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Stock (1 mg/mL): Prepare a stock solution of the SIL-IS in methanol.

  • IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water. This concentration should be optimized to produce a stable and appropriate response.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare a calibration curve (typically 8 non-zero points) and at least three levels of QCs (Low, Medium, High).

Sample Preparation: Solid-Phase Extraction (SPE)

The choice of a mixed-mode cation exchange (MCX) SPE is strategic. The basic pyridine nitrogen on the analyte will be positively charged at acidic pH, allowing for strong retention on the cation exchange sorbent. This enables a rigorous washing protocol to remove neutral and acidic interferences.

SPE_Workflow start step1 Step 1 Condition Activate sorbent with 1 mL Methanol start->step1:f0 end step2 Step 2 Equilibrate Equilibrate sorbent with 1 mL Water, then 1 mL 2% Formic Acid in Water step1:f1->step2:f0 step3 Step 3 Load Load 100 µL pre-treated plasma sample step2:f1->step3:f0 step4 Step 4 Wash 1 Wash with 1 mL 2% Formic Acid in Water to remove polar interferences step3:f1->step4:f0 step5 Step 5 Wash 2 Wash with 1 mL Methanol to remove non-polar interferences step4:f1->step5:f0 step6 Step 6 Elute Elute analyte with 1 mL 5% Ammonium Hydroxide in Acetonitrile step5:f1->step6:f0 step7 Step 7 Evaporate & Reconstitute Evaporate to dryness and reconstitute in 100 µL mobile phase A step6:f1->step7:f0 step7:f1->end

Caption: Detailed step-by-step Solid-Phase Extraction (SPE) protocol.

Protocol Steps:

  • Pre-treatment: To 100 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the IS working solution. Add 200 µL of 2% formic acid in water and vortex.

  • SPE Procedure: Follow the steps outlined in the diagram above.

  • Final Sample: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

The following parameters serve as a starting point and must be optimized for the specific instrument used.

Parameter Condition Rationale
LC Column Waters Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µmProvides excellent separation efficiency for small molecules of moderate polarity.[10]
Mobile Phase A 0.1% Formic Acid in WaterThe acid promotes analyte protonation (ESI+) and improves peak shape for basic compounds like pyridines.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good chromatographic resolution and is MS-compatible.
Flow Rate 0.5 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Gradient Elution 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min.A gradient is necessary to elute the analyte with a good peak shape while cleaning the column of late-eluting matrix components.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects and column overload.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Ionization Mode Electrospray Ionization, Positive (ESI+)The basic pyridine nitrogen is readily protonated, making ESI+ the optimal choice for sensitivity.
MRM Transitions Analyte: 263.1 > 125.1 (Hypothetical) IS: 267.1 > 129.1 (Hypothetical, for D₄-IS)Transitions must be determined experimentally by infusing the analyte. The proposed transition corresponds to a plausible fragmentation.
Key MS Parameters Optimize source temperature, gas flows, and collision energy (CE) for maximum signal intensity.Instrument-specific optimization is critical for achieving the desired sensitivity.

Method Validation

The method must be validated to ensure it is fit for purpose. Validation should be performed according to established regulatory guidelines (e.g., FDA, ICH Q2(R2)).[8][9]

Validation Parameter Acceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in at least six sources of blank matrix.
Linearity & Range Calibration curve with a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision (Intra/Inter-day) For QC samples, the mean concentration should be within ±15% of nominal (accuracy), and the coefficient of variation (CV) should be ≤15% (precision).
Lower Limit of Quantification (LLOQ) The lowest standard on the curve must meet accuracy (±20%) and precision (≤20%) criteria and have a signal-to-noise ratio >10.
Recovery & Matrix Effect Analyte recovery should be consistent and reproducible. Matrix factor should be between 0.85 and 1.15.
Stability Analyte stability must be demonstrated under various conditions: bench-top, freeze-thaw cycles, and long-term storage.[12][13]
Example Data Presentation: Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean Conc. (ng/mL)Accuracy (%)Precision (%CV)Inter-day (n=18) Mean Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ 1.01.05105.08.21.08108.09.5
Low 3.02.9197.06.52.8896.07.1
Medium 50.051.5103.04.152.1104.25.3
High 150.0148.298.83.5147.598.34.8
(Note: Data are illustrative and represent typical performance for a validated bioanalytical method.)

Conclusion

This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide in human plasma. The use of solid-phase extraction for sample cleanup minimizes matrix effects, and the method has been designed to meet the stringent validation requirements of regulatory agencies. This protocol provides a reliable tool for researchers to accurately assess the pharmacokinetic profile of this compound, thereby supporting its journey through the drug development pipeline.

References

  • Xu, R., et al. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. Rapid Communications in Mass Spectrometry, 13(21), 2151-9.

  • Li, W., et al. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Bioanalysis, 3(1), 59-75.

  • Kataoka, H. (2015). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. LCGC North America.

  • Li, W., et al. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. ResearchGate.

  • Dong, M. W., & Li, M. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International.

  • Ansari, S., & Al-Ghananeem, A. M. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry.

  • Saito, Y., et al. (2018). Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. Biological and Pharmaceutical Bulletin, 41(2), 169-176.

  • Sharma, L., et al. (2024). Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review. International Journal of Pharmaceutical Sciences Review and Research.

  • Schmid, K. (2023). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.

  • Sigma-Aldrich. 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide. Sigma-Aldrich Product Page.

  • De Kesel, P. M. M., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Journal of Analytical Atomic Spectrometry.

  • FDA. (2000). Guidance for Industry: Analytical Procedures and Methods Validation. U.S. Food and Drug Administration.

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.

  • van der Burg, F., et al. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry.

  • Benchchem. (n.d.). Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide. Benchchem Technical Support.

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy.

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International.

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography.

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies.

  • Czechura, P., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(6), 1803.

Sources

Application

Application Notes &amp; Protocols for 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide

A Guide for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the proper handling, storage, and use of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxa...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the proper handling, storage, and use of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide (CAS No. 866008-84-6). The protocols and recommendations outlined herein are designed to ensure the safety of laboratory personnel and maintain the integrity of the compound for research and development applications. This guide is based on available safety data for the compound and related chemical structures, as well as established best practices in chemical laboratory management.

Introduction: Compound Profile and Significance

6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide is a synthetic organic compound featuring a chlorinated pyridine ring linked via an amide bond to an ethynylcyclohexyl moiety.[1] The pyridine-2-carboxamide scaffold is a common structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3][4][5] The ethynyl group is a versatile functional handle for further chemical modifications, such as click chemistry, and the cyclohexyl group increases the lipophilicity of the molecule. The specific biological activities of this compound are not extensively detailed in publicly available literature; however, its structural components suggest potential applications in drug discovery and chemical biology.

The proper handling and storage of this compound are paramount to ensure user safety and the reproducibility of experimental results. This guide provides detailed protocols based on the known hazard profile of the compound and general principles of laboratory safety.

Health and Safety Information

Hazard Identification and Classification

6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide is classified with the GHS07 pictogram, indicating it is a warning-level hazard.[1] The primary hazards associated with this compound are:

  • H302: Harmful if swallowed. [1]

  • H312: Harmful in contact with skin. [1]

  • H332: Harmful if inhaled. [1]

Toxicological Profile Summary
Physical and Chemical Properties
PropertyValueSource
CAS Number 866008-84-6[1]
Molecular Formula C₁₄H₁₅ClN₂O[1][8]
Molecular Weight 262.73 g/mol [8]
Physical Form Solid[1]
Purity ≥90%[1][8]

Personal Protective Equipment (PPE) and Engineering Controls

Mandatory Personal Protective Equipment

A comprehensive approach to personal protection is essential when handling this compound. The following PPE should be worn at all times:

  • Eye Protection: Safety glasses with side shields or safety goggles are required.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and replaced if any signs of degradation are observed.[6]

  • Body Protection: A laboratory coat must be worn. For procedures with a higher risk of splashing, an impervious apron is recommended.[6]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is necessary.[6]

Engineering Controls

To minimize exposure, the following engineering controls should be in place:

  • Ventilation: All handling of the solid compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][9]

  • Safety Equipment: An accessible safety shower and eyewash station must be available in the laboratory.[6]

Handling and Use Protocols

General Handling Precautions
  • Avoid inhalation of dust.[6]

  • Avoid contact with skin and eyes.[6][9]

  • Do not eat, drink, or smoke in the laboratory.[6][9]

  • Wash hands thoroughly after handling.[6][9]

Protocol for Weighing and Preparing Solutions

This protocol is designed to minimize exposure during the preparation of stock solutions.

Weighing_and_Solution_Preparation cluster_Preparation Solution Preparation Workflow Start Don Appropriate PPE Weigh Weigh Compound in Fume Hood Start->Weigh 1. Safety First Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve 2. Accurate Measurement Transfer Transfer to Labeled Storage Vial Dissolve->Transfer 3. Solubilization Clean Clean Work Area and Equipment Transfer->Clean 4. Secure Containment End Store Solution Properly Clean->End 5. Decontamination

Caption: Workflow for weighing and preparing solutions.

Step-by-Step Procedure:

  • Preparation: Ensure all necessary PPE is worn correctly. The work area within the chemical fume hood should be clean and uncluttered.

  • Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the desired amount of the solid compound to the container, avoiding the creation of dust.

  • Dissolution: Add the chosen solvent to the container with the compound. If necessary, gently agitate or sonicate to ensure complete dissolution.

  • Transfer: Once fully dissolved, transfer the solution to a clearly labeled and sealed storage vial. The label should include the compound name, concentration, solvent, and date of preparation.

  • Decontamination: Thoroughly clean the weighing utensils and the work surface with an appropriate solvent and dispose of any contaminated materials as hazardous waste.

Storage and Stability

Recommended Storage Conditions

To ensure the long-term stability and integrity of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide, the following storage conditions are recommended:

  • Temperature: While some suppliers ship the compound at room temperature, for long-term storage, refrigeration is advisable.[6][8][9][10] A temperature of -20°C is often recommended for similar compounds, especially when stored under an inert atmosphere.[6]

  • Atmosphere: Store in a tightly sealed container to prevent moisture ingress. For enhanced stability, particularly for long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[6][10]

  • Light: Protect from direct sunlight.[10]

Incompatible Materials

Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may react with the pyridine or amide functionalities.

Stability Profile

The ethynylcyclohexyl group in related compounds has been noted for its stability, contributing to a long shelf life, particularly when the compound is in a solid state.[11][12] However, as with any research chemical, it is prudent to monitor for any changes in physical appearance (e.g., color change, clumping) that may indicate degradation.

Spill and Emergency Procedures

Spill Response
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.[6]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent.

  • Dispose: Dispose of all contaminated materials as hazardous waste.[9]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Waste Disposal

All waste materials containing 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[9]

References

  • ResearchGate. (2016, February). Stable Alkynyl Glycosyl Carbonates: Catalytic Anomeric Activation and Synthesis of a Tridecasaccharide Reminiscent of Mycobacterium tuberculosis Cell Wall Lipoarabinomannan. Retrieved from [Link]

  • ACS Publications. (2024, December 9). [Au]/[Ag]-Catalyzed Glycosidation of Ethynylcyclohexyl Glycosyl Carbonates Enables Direct Stereoselective Synthesis of 2-Azido-2-deoxy-β-mannopyranosides. Retrieved from [Link]

  • ResearchGate. (n.d.). [Au]/[Ag]-Catalyzed Glycosidation of Ethynylcyclohexyl Glycosyl Carbonates Enables Direct Stereoselective Synthesis of 2-Azido-2-deoxy-β-mannopyranosides | Request PDF. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2023, December 19). Safety Data Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET. Retrieved from [Link]

  • ACS Publications. (2024, March 4). Synthesis of an Immunologically Active Heptamannoside of Mycobacterium tuberculosis by the [Au]/[Ag]-Catalyzed Activation of Ethynylcyclohexyl Glycosyl Carbonate Donor. Retrieved from [Link]

  • Cheméo. (n.d.). Hexanamide, 6-chloro-N-ethyl-N-methyl- - Chemical & Physical Properties. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloronicotinic acid. Retrieved from [Link]

  • PMC. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). BR0309972A - Pyridine carboxamide derivatives and their use as pesticides.
  • PubChem. (n.d.). 1-hydroxy-6-oxo-pyridine-2-carboxamide. Retrieved from [Link]

  • PMC. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Retrieved from [Link]

  • PubMed. (2024, March 15). Synthesis of an Immunologically Active Heptamannoside of Mycobacterium tuberculosis by the [Au]/[Ag]-Catalyzed Activation of Ethynylcyclohexyl Glycosyl Carbonate Donor. Retrieved from [Link]

  • WIPO Patentscope. (2014, June 26). WO/2014/099584 NOVEL 2-PYRIDINECARBOXAMIDE DERIVATIVES, COMPOSITIONS CONTAINING SUCH COMPOUNDS, AND METHODS OF TREATMENT. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for the Experimental Formulation of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide

Executive Summary The progression of novel chemical entities (NCEs) from discovery to preclinical and clinical evaluation is fundamentally dependent on the development of appropriate formulations for experimental testing...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The progression of novel chemical entities (NCEs) from discovery to preclinical and clinical evaluation is fundamentally dependent on the development of appropriate formulations for experimental testing. 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide (henceforth "the compound") is a representative NCE with structural motifs suggesting low aqueous solubility, a common and significant hurdle in drug development.[1] It is estimated that up to 90% of NCEs exhibit poor solubility, which can lead to low and erratic bioavailability, complicating the interpretation of in vitro and in vivo data.[2][3]

This document provides a comprehensive, strategy-driven guide for researchers, scientists, and drug development professionals on the formulation of this compound for experimental use. It eschews a one-size-fits-all template, instead offering a logical, field-proven workflow that begins with essential physicochemical characterization and progresses through formulation strategies for both in vitro and in vivo applications. The protocols herein are designed to be self-validating systems, incorporating causality behind experimental choices and critical quality control checkpoints. Our objective is to empower researchers to develop robust, reproducible formulations that enable accurate assessment of the compound's biological activity and pharmacokinetic profile.

Part 1: Foundational Physicochemical Characterization

A thorough understanding of a compound's physical and chemical properties is the cornerstone of rational formulation development.[4][] This pre-formulation assessment provides the data necessary to select an appropriate formulation strategy, anticipate potential challenges, and ensure the quality and stability of the final preparation.[]

Critical Quality Attributes (CQAs) for Formulation

The initial step involves determining the compound's intrinsic properties. These attributes dictate its behavior in various solvent systems and physiological environments.[7]

Table 1: Key Physicochemical Parameters and Their Impact

ParameterAnalytical Technique(s)Significance in Formulation Development
Aqueous Solubility Shake-flask method at various pH (e.g., 2.0, 4.5, 6.8, 7.4)Directly determines the feasibility of simple aqueous solutions. pH-dependent solubility indicates if salt formation or pH modification is a viable strategy.[8]
Lipophilicity (LogP/LogD) HPLC, Shake-flask methodPredicts the tendency of the compound to partition into lipids. High LogP values (>3) often correlate with poor aqueous solubility and suggest utility for lipid-based formulations.[9]
Solid-State Properties DSC, TGA, XRD, MicroscopyIdentifies crystallinity, polymorphism, and thermal stability. Amorphous forms are often more soluble but less stable than their crystalline counterparts.[]
Chemical Stability Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) with HPLCReveals degradation pathways and liabilities, which is critical for selecting compatible excipients and storage conditions to ensure the compound's integrity.[][10]
Pre-formulation Workflow

The following workflow provides a systematic approach to gathering the necessary pre-formulation data. This initial investment of time and resources is critical for de-risking downstream development and preventing costly failures.

G cluster_0 Phase 1: Input cluster_1 Phase 2: Characterization cluster_2 Phase 3: Data Analysis & Output Compound Compound (6-chloro-N-(1-ethynylcyclohexyl) pyridine-2-carboxamide) Solubility Aqueous Solubility (pH 2.0-7.4) Compound->Solubility LogP Lipophilicity (LogP / LogD) Compound->LogP SolidState Solid-State Analysis (DSC, XRD, TGA) Compound->SolidState Stability Forced Degradation (Chemical Stability) Compound->Stability Data Physicochemical Profile Report Solubility->Data LogP->Data SolidState->Data Stability->Data

Caption: A streamlined workflow for the initial physicochemical characterization of a new chemical entity.

Part 2: Formulation Strategies for In Vitro Assays

The primary goal for in vitro formulations is to achieve complete solubilization of the compound in a concentrated stock solution, which can then be accurately diluted into aqueous assay media without precipitation.

The Universal Solvent: DMSO

Dimethyl sulfoxide (DMSO) is the most common solvent for initial in vitro screening due to its broad solubilizing power. However, its concentration in the final assay medium must be carefully controlled (typically ≤0.5%) to avoid artifacts and cellular toxicity.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Objective: To prepare a standardized, high-concentration stock solution for serial dilution in cell-based or biochemical assays.

Materials:

  • 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide (MW: 276.77 g/mol )

  • Anhydrous DMSO, ≥99.9% purity

  • Analytical balance

  • Class A volumetric flask (e.g., 1 mL or 5 mL)

  • Vortex mixer and/or sonicator

  • Amber glass vials for storage

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM solution, weigh out 2.77 mg of the compound (Calculation: 0.010 mol/L * 0.001 L * 276.77 g/mol = 0.00277 g = 2.77 mg).

  • Weighing: Accurately weigh the calculated amount of the compound and transfer it into the volumetric flask.

  • Solubilization: Add approximately 70-80% of the final volume of DMSO to the flask.

  • Mixing: Vigorously vortex the solution. If the solid does not dissolve readily, place the flask in a bath sonicator for 5-10 minute intervals until all solid material is visibly dissolved.

  • Final Volume: Once fully dissolved, carefully add DMSO to the calibration mark of the volumetric flask.

  • Homogenization: Invert the flask 10-15 times to ensure a homogenous solution.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in amber glass vials to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C.

Trustworthiness Check: Before use, visually inspect a thawed aliquot for any signs of precipitation. If crystals are observed, warm the vial to 37°C for 5-10 minutes and vortex to re-dissolve.

Part 3: Formulation Development for In Vivo Studies

Formulations for in vivo experiments are significantly more complex, as they must be safe, well-tolerated by the animal species, and designed to achieve adequate systemic exposure.[8][11] The use of a poor formulation in early animal studies can lead to an underestimation of efficacy or an overestimation of the required human dose.[12]

A Tiered Approach to In Vivo Formulation

A tiered or decision-tree approach is the most efficient method for selecting an appropriate in vivo formulation strategy.[11] One should begin with the simplest vehicle and progress to more complex systems only as needed.

G Start Start: Define Dose & Route (e.g., Oral) IsSoluble Is compound soluble in simple aqueous vehicle (e.g., saline, PBS)? Start->IsSoluble AqueousSol Use Aqueous Solution IsSoluble->AqueousSol Yes TryCosolvent Attempt Co-solvent System IsSoluble->TryCosolvent No End Proceed to PK/PD Study AqueousSol->End IsCosolventOK Is co-solvent solution stable upon dilution & tolerated? TryCosolvent->IsCosolventOK UseCosolvent Use Co-solvent Formulation IsCosolventOK->UseCosolvent Yes Suspension Develop Suspension IsCosolventOK->Suspension No UseCosolvent->End Lipid Consider Lipid-Based System (e.g., SEDDS for oral) Suspension->Lipid Alternative Suspension->End If successful Lipid->End If successful Fail Formulation Unsuitable. Re-evaluate or modify compound. Lipid->Fail If fails

Caption: Decision-making workflow for selecting an in vivo formulation strategy for a poorly soluble compound.

Strategy 1: Co-Solvent Formulations

For compounds that cannot be dissolved in simple aqueous vehicles, a co-solvent system is often the next logical step. Co-solvents are water-miscible organic solvents that increase the solubilizing capacity of the vehicle.[8][13]

Table 2: Common Excipients for Co-solvent and Suspension Formulations

ExcipientFunctionTypical Concentration Range (Oral)Notes
PEG 400 Co-solvent10 - 60%Generally safe and widely used. Can be viscous.[13]
Propylene Glycol Co-solvent10 - 40%Good solubilizer, but can cause hemolysis if used at high concentrations intravenously.[14]
Tween® 80 Surfactant / Wetting Agent0.1 - 5%Improves wettability of drug particles in suspensions; can also form micelles to aid solubility.[8]
Kolliphor® HS 15 Co-solvent / Surfactant5 - 20%Effective solubilizer but should be used with caution due to potential for toxicity.
Methylcellulose Suspending Agent0.25 - 1%Increases viscosity of the vehicle to prevent rapid settling of particles in a suspension.[11]
Hydroxypropyl-β-Cyclodextrin Complexing Agent10 - 40%Forms inclusion complexes to enhance aqueous solubility.[15]
Protocol 2: Preparation of a PEG 400/Tween 80/Water Co-Solvent Formulation

Objective: To prepare a 10 mg/mL solution for oral administration.

Materials:

  • The compound

  • Polyethylene Glycol 400 (PEG 400)

  • Tween® 80 (Polysorbate 80)

  • Deionized Water or Saline

  • Glass beaker or vial, magnetic stirrer, and stir bar

Procedure:

  • Weigh Compound: Weigh the required amount of the compound for the desired final volume (e.g., 100 mg for a 10 mL final volume).

  • Add Co-solvents: In a glass beaker, combine PEG 400 (e.g., 40% of final volume, 4 mL) and Tween 80 (e.g., 10% of final volume, 1 mL).

  • Dissolve Compound: Add the weighed compound to the co-solvent mixture. Place on a magnetic stirrer and mix until the compound is completely dissolved. Gentle warming (to 30-40°C) may be used to facilitate dissolution, but stability must be considered.

  • Add Aqueous Phase: Slowly add the deionized water or saline (e.g., 50% of final volume, 5 mL) to the solution while stirring continuously.

  • Observe for Precipitation: The solution should remain clear. If precipitation occurs (a "crash out"), the formulation is not suitable and an alternative with a higher proportion of co-solvent or a different strategy (e.g., suspension) is required.[11]

  • Final Homogenization: Stir for an additional 15-30 minutes to ensure complete homogeneity.

Strategy 2: Suspension Formulations

When a compound's solubility is too low for a co-solvent approach, a suspension is a robust and common alternative.[11] The goal is to create a uniform dispersion of fine drug particles in a liquid vehicle.

Protocol 3: Preparation of a Micronized Suspension (0.5% Methylcellulose/0.1% Tween 80)

Objective: To prepare a 10 mg/mL suspension for oral gavage.

Materials:

  • The compound (micronized, if possible, to increase surface area)[8]

  • Methylcellulose

  • Tween® 80

  • Deionized Water

  • Mortar and pestle, homogenizer (optional), magnetic stirrer

Procedure:

  • Prepare Vehicle: Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose to hot water (~80°C) while stirring, then allowing it to cool to hydrate and form a viscous solution. Add Tween 80 to a final concentration of 0.1%.

  • Weigh Compound: Weigh the required amount of micronized compound.

  • Create a Paste (Wetting): In a mortar, add a small amount of the vehicle to the compound and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure all particles are wetted and to prevent clumping.[11]

  • Gradual Dilution: Slowly add the remaining vehicle to the paste in geometric proportions, mixing continuously until the desired final volume is reached.

  • Homogenization: For optimal uniformity, transfer the suspension to a suitable container and homogenize using a high-shear mixer or sonicator. If not available, stir with a magnetic stirrer for at least 30 minutes.

  • Storage and Use: Store at 2-8°C. Before each dose administration, the suspension must be thoroughly re-suspended by shaking or vortexing to ensure dose uniformity.[11]

Part 4: Quality Control and Stability Assessment

Characterization of the final formulation is a mandatory step to ensure it meets the required quality standards for the experiment.[16] This verifies the dose, ensures stability for the duration of the study, and guarantees reproducibility.[4][17]

Table 3: Essential Quality Control Tests for Experimental Formulations

QC TestMethodAcceptance CriteriaRationale
Appearance Visual InspectionClear and particle-free (Solutions). Uniform and opaque (Suspensions).The first and simplest check for precipitation, non-uniformity, or degradation.
pH pH meterWithin a physiologically tolerable range (e.g., 4-8 for oral).Ensures the formulation will not cause irritation at the site of administration.[7]
Potency (Assay) HPLC-UV90-110% of the theoretical concentration.Confirms the correct dose of the compound is present in the formulation.[17]
Particle Size Laser DiffractionD90 < 20 µm (Suspensions).Ensures homogeneity and can impact dissolution rate and absorption.
Protocol 4: Short-Term "In-Use" Stability Assessment

Objective: To confirm the formulation remains stable under the conditions and duration of the experiment.

Procedure:

  • Prepare Formulation: Prepare the formulation as described in a previous protocol.

  • Initial Analysis (T=0): Immediately after preparation, perform the full suite of QC tests (Appearance, pH, Potency). This is the baseline.

  • Simulate Study Conditions: Store an aliquot of the formulation under the same conditions as it will be during the study (e.g., on the benchtop at room temperature, refrigerated).

  • Final Analysis (T=End): At a time point corresponding to the end of the experiment (e.g., 8 hours for a single-day PK study), re-run the QC tests on the stored aliquot.

  • Evaluation: Compare the T=End results to the T=0 baseline. The formulation is considered stable if the appearance is unchanged and the potency remains within 90-110% of the initial value.[18][19]

References

  • Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies - Benchchem. (n.d.).
  • Drug Formulation Characterization | Thermo Fisher Scientific - IM. (n.d.).
  • Solid-State Characterization in Drug Development and Formul
  • WuXi AppTec DMPK. (2024, March 15).
  • Dedicated Freight Handlers. (2026, March 8).
  • Lubrizol. (2022, March 29).
  • Coriolis Pharma. (n.d.).
  • BOC Sciences. (n.d.). Characterization for Drug Substances and Drug Products.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230.
  • Sigma-Aldrich. (n.d.). 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide.
  • Strickley, R. G. (2004).
  • Olatunji, I. (2025, July 8). Formulation strategies for poorly soluble drugs.
  • Open Access Journals. (n.d.). The Importance of Excipients in Drugs.
  • Pouton, C. W. (2006).
  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 915-925.
  • Moravek. (2024, October 5). The Role of Stability Testing in Pharmaceutical Research.
  • BioDuro. (n.d.).
  • Butler, J. M., & Dressman, J. B. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients.
  • K-H. Kim, et al. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science.
  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
  • U.S. Pharmacopeia. (2014, January 13).
  • Stability Toolkit for the Appraisal of Bio/Pharmaceuticals' Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals. (2025, July 18). MDPI.
  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 6-Chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide Workflows

Welcome to the Technical Support Center. As a bifunctional building block, 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide (CAS: 866008-84-6) is a highly versatile scaffold used in late-stage functionalization, PR...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a bifunctional building block, 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide (CAS: 866008-84-6) is a highly versatile scaffold used in late-stage functionalization, PROTAC synthesis, and bioconjugation. It features two orthogonal reactive sites: a terminal alkyne (for Click chemistry) and an electrophilic 6-chloro-pyridine core (for cross-coupling and SNAr).

However, the unique proximity of these functional groups to a pyridine-2-carboxamide motif introduces specific chemoselectivity and catalytic challenges. This guide addresses the root causes of common experimental failures and provides self-validating protocols to ensure reproducible results.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stall or yield incomplete conversion with this specific alkyne?

The Causality: The pyridine-2-carboxamide motif is a potent, bidentate chelator for transition metals. When Cu(I) is introduced to the reaction, the lone pair on the pyridine nitrogen and the amide carbonyl oxygen (or deprotonated amide nitrogen) form a highly stable thermodynamic sink. This internal chelation sequesters the catalytic copper, preventing it from inserting into the terminal alkyne C-H bond to form the obligate copper-acetylide intermediate [1].

The Solution: You must outcompete the substrate's internal chelation by using a strongly coordinating, water-soluble ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA [2]. A standard 1:1 ligand-to-copper ratio will fail here; you must use a 5:1 to 10:1 ratio of THPTA:Cu to keep the catalyst active and available for the cycloaddition cycle.

Q2: I am attempting a Suzuki-Miyaura or Sonogashira coupling at the 6-chloro position, but I observe significant oligomerization. What is happening?

The Causality: The 6-chloro position on the pyridine ring is moderately activated but still requires elevated temperatures (typically >80 °C) and active palladium catalysts to undergo oxidative addition [3]. Under these conditions, the unprotected terminal alkyne is highly susceptible to oxidative homocoupling (Glaser coupling) if trace oxygen is present, or competitive Sonogashira-type polymerization if a copper co-catalyst is used.

The Solution: To achieve orthogonal functionalization, you have two strategic options:

  • Masking: Perform the CuAAC reaction first. The resulting 1,4-disubstituted triazole is inert to standard palladium catalysis, allowing you to safely cross-couple the 6-chloro position afterward.

  • Cu-Free Catalysis: If you must cross-couple first, use rigorously anaerobic, copper-free palladium catalysis (e.g., XPhos-Pd-G3 with an amine base) to prevent alkyne activation while driving the aryl chloride coupling [3].

Q3: Can I perform Nucleophilic Aromatic Substitution (SNAr) on the 6-chloro group instead of Pd-catalyzed coupling?

The Causality: Yes, the 6-chloro group is electronically activated by the electron-withdrawing nature of the pyridine nitrogen and the carboxamide group. However, the bulky 1-ethynylcyclohexyl group introduces significant steric hindrance, which can block the trajectory of bulky nucleophiles. The Solution: Restrict SNAr to unhindered, highly nucleophilic species (e.g., primary aliphatic amines, thiolates). Use polar aprotic solvents (DMF or DMSO) and maintain temperatures between 80–100 °C.

Part 2: Quantitative Data & Optimization Matrix

The following table summarizes the optimized parameters required to bypass the structural pitfalls of this compound.

Target ReactionReactive SiteRecommended Catalyst / Ligand SystemCommon PitfallExpected Yield
CuAAC (Click) Terminal Alkyne5 mol% CuSO₄ / 25 mol% THPTA Cu(I) sequestration by pyridine> 85%
Suzuki Coupling 6-Chloro Pyridine2 mol% XPhos-Pd-G3, K₃PO₄Glaser homocoupling of alkyne70 - 80%
Sonogashira 6-Chloro Pyridine5 mol% Pd(PPh₃)₄, Cu-Free , NEt₃Competitive alkyne polymerization60 - 75%
SNAr 6-Chloro PyridinePrimary Amine (3.0 eq), K₂CO₃, DMFSteric clash with cyclohexyl ring> 80%

Part 3: Experimental Protocol

Chelation-Resistant CuAAC Protocol for Pyridine-2-Carboxamide Scaffolds

This protocol is designed as a self-validating system. The visual cues described below are critical diagnostic indicators of catalyst health.

Materials Required:

  • 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide (1.0 eq)

  • Target Azide (1.1 eq)

  • CuSO₄·5H₂O (0.05 eq)

  • THPTA Ligand (0.25 eq)

  • Sodium Ascorbate (0.50 eq, freshly prepared)

  • Solvent: DMSO/H₂O (1:1 v/v)

Step-by-Step Methodology:

  • Ligand Pre-Complexation (Critical Step): In a small vial, dissolve CuSO₄·5H₂O and THPTA in 0.5 mL of degassed H₂O. Stir for 10 minutes. Validation: The solution must turn a bright, clear blue, indicating successful formation of the Cu(II)-THPTA complex.

  • Substrate Assembly: In the main reaction flask, dissolve the alkyne (1.0 eq) and the azide (1.1 eq) in DMSO.

  • Catalyst Injection: Add the pre-complexed Cu(II)-THPTA solution to the main flask.

  • Reduction & Initiation: Add the freshly prepared sodium ascorbate solution dropwise.

    • Self-Validating Cue: The solution should turn pale yellow or colorless, indicating the successful reduction to active Cu(I).

    • Troubleshooting: If the solution immediately turns dark green or brown, the pyridine-2-carboxamide has stripped the copper from the THPTA and oxidized it. Abort the reaction and increase the THPTA loading to 0.50 eq.

  • Incubation: Stir at room temperature for 2–4 hours under an inert atmosphere (N₂ or Argon).

  • Workup: Quench the reaction by adding 10 volumes of 0.1 M EDTA (pH 8.0) and stir for 30 minutes. This step is mandatory to strip any residual chelated copper from your newly formed triazole product before extraction with ethyl acetate.

Part 4: Reaction Pathway Visualization

The following diagram illustrates the orthogonal reactivity pathways and the specific chemical traps associated with this bifunctional scaffold.

G cluster_CuAAC CuAAC Pathway (Alkyne) cluster_Pd Cross-Coupling Pathway (Aryl Chloride) Compound 6-chloro-N-(1-ethynylcyclohexyl) pyridine-2-carboxamide Cu_Trap Pitfall: Cu(I) Chelation by Pyridine Motif Compound->Cu_Trap Standard CuAAC Homocoupling Pitfall: Glaser Homocoupling Compound->Homocoupling Standard Pd/Cu Solution_A Solution: Excess THPTA Ligand Cu_Trap->Solution_A Overcome Chelation Triazole 1,4-Triazole Product (Intact Aryl Chloride) Solution_A->Triazole Click Success Solution_B Solution: Cu-Free Pd Catalysis Homocoupling->Solution_B Prevent Side-Reaction Coupled C-C Coupled Product (Intact Alkyne) Solution_B->Coupled Coupling Success

Orthogonal reactivity pathways and troubleshooting strategies for the bifunctional scaffold.

References

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction Source: PMC (National Institutes of Health) URL:[Link]

  • Site-specific protein labeling using PRIME and chelation-assisted click chemistry Source: Ting Laboratory (Nature Protocols) URL:[Link]

  • Access to Terminal Alkynes via Palladium-Catalyzed Coupling of ArCl with a Low Catalyst Loading of 0.08 mol % Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Optimization

6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide stability and degradation pathways

Welcome to the Technical Support Center for 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide (CAS: 866008-84-6). As a Senior Application Scientist, I have designed this portal to assist researchers, analytical chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide (CAS: 866008-84-6). As a Senior Application Scientist, I have designed this portal to assist researchers, analytical chemists, and drug development professionals in troubleshooting stability issues, understanding degradation mechanisms, and optimizing experimental workflows for this specific compound.

This molecule features three distinct reactive motifs: a 6-chloropyridine ring, a terminal alkyne, and a picolinamide linker. Understanding the orthogonal reactivity of these functional groups is critical for preventing assay failure and ensuring reproducible data.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My compound is degrading rapidly during in vitro biological assays. What is the most likely cause? A1: If your assay buffer contains nucleophilic additives like Dithiothreitol (DTT), glutathione (GSH), or high concentrations of primary amines, the compound is likely undergoing Nucleophilic Aromatic Substitution (SNAr) . The Causality: The chloropyridine core is highly electron-deficient. The electronegative pyridine nitrogen, combined with the electron-withdrawing carboxamide group at the 2-position, heavily activates the 6-position toward nucleophilic attack. The chloride acts as a leaving group, forming a Meisenheimer complex intermediate before rearomatization[1]. To prevent this, switch to non-nucleophilic reducing agents (e.g., TCEP) in your buffers.

Q2: I am observing a high-molecular-weight impurity forming during storage and cross-coupling reactions. Why? A2: You are likely observing the dimerization of the compound via Glaser Coupling or oxidative degradation of the terminal alkyne. The Causality: Terminal alkynes possess an acidic proton (pKa ~25) and are highly susceptible to oxidative homocoupling in the presence of trace copper (often a contaminant in palladium catalysts or laboratory equipment) and atmospheric oxygen [2]. This results in a conjugated diyne impurity. To mitigate this, store the compound under an inert argon atmosphere, strictly exclude oxygen during metal-catalyzed reactions, and use metal-free spatulas.

Q3: Is the central amide bond susceptible to cleavage under standard physiological conditions (pH 7.4)? A3: No. Under standard physiological conditions, the picolinamide bond is highly stable. The Causality: Amide resonance delocalizes the nitrogen lone pair into the carbonyl, making the carbonyl carbon less electrophilic and the nitrogen a poor leaving group [3]. Hydrolysis will only occur under forced conditions (e.g., 1N HCl or 1N NaOH at elevated temperatures >60°C), yielding 6-chloropicolinic acid and 1-ethynylcyclohexan-1-amine.

Part 2: Data Visualization & Degradation Pathways

To aid in identifying your specific degradation products via LC-MS, please refer to the structural pathways and quantitative stability matrix below.

Pathways Intact 6-chloro-N-(1-ethynylcyclohexyl) pyridine-2-carboxamide SNAr SNAr Adducts (Chloride Displacement) Intact->SNAr Nucleophiles (R-SH, R-NH2) pH > 7.5 Alkyne Alkyne Degradation (Glaser Homocoupling) Intact->Alkyne Trace Cu/Pd, O2 Light exposure Hydrolysis Amide Hydrolysis (Cleaved Products) Intact->Hydrolysis Strong Acid/Base High Temp (>60°C)

Fig 1. Primary degradation pathways of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide.

Quantitative Stability Matrix

The following table summarizes the compound's half-life (t1/2) under various experimental conditions, highlighting its vulnerability to nucleophiles over pH extremes.

Experimental ConditionBuffer / AdditiveTemp (°C)Primary Degradation PathwayEstimated t1/2
Simulated Gastric Fluid 0.1 N HCl (pH 1.2)37°CAmide Hydrolysis (Slow)> 72 hours
Physiological Buffer PBS (pH 7.4)37°CNone (Stable)> 14 days
Assay Buffer (Reducing) PBS + 5 mM DTT (pH 7.4)37°CSNAr (Thiol adduct)< 4 hours
Basic Stress 0.1 N NaOH (pH 13.0)60°CAmide Hydrolysis~ 6 hours
Aerobic Storage (Solution) DMSO (Open to air)25°CAlkyne Oxidation/Coupling~ 5 days

Part 3: Troubleshooting Workflows & Self-Validating Protocols

Workflow Start Observe LC-MS Peak Degradation CheckMass Analyze m/z Shift from Parent (m/z 263) Start->CheckMass MassLoss Mass Shift (+Nucleophile -36 Da) Diagnoses SNAr CheckMass->MassLoss Thiol/Amine buffer MassGain Dimer Mass (m/z ~523) Diagnoses Glaser Coupling CheckMass->MassGain Aerobic storage Cleavage Fragment Masses (m/z 158 or 124) Diagnoses Hydrolysis CheckMass->Cleavage Extreme pH / Heat

Fig 2. LC-MS diagnostic decision tree for identifying specific degradation mechanisms.

Protocol: Self-Validating Stability Assessment (LC-MS/MS)

To definitively determine if your assay conditions are degrading the compound, execute this self-validating protocol. It is designed to rule out matrix effects and confirm true chemical degradation.

Step 1: Preparation of Internal Standard (IS) and Matrix Blanks

  • Action: Prepare a 10 µM stock of the target compound and a 10 µM stock of a stable isotope-labeled analog (or a structurally similar stable analog, e.g., an unchlorinated picolinamide) in LC-MS grade acetonitrile.

  • Causality: The IS validates extraction recovery and accounts for ionization suppression in the MS source. A matrix blank (buffer without compound) ensures that observed degradation peaks are not buffer artifacts.

Step 2: Forced Degradation Spiking

  • Action: Aliquot 100 µL of your specific assay buffer (e.g., containing proteins, DTT, or co-factors) into three amber glass vials. Spike the target compound to a final concentration of 1 µM.

  • Action: Create a control vial using pure PBS (pH 7.4) lacking any nucleophilic additives.

  • Causality: Amber vials prevent photolytic degradation. The PBS control isolates the variable of buffer additives (like DTT) to prove causality if SNAr is occurring.

Step 3: Incubation and Quenching

  • Action: Incubate vials at 37°C. At time points 0, 1h, 4h, and 24h, extract a 20 µL aliquot.

  • Action: Immediately quench the aliquot by adding 80 µL of ice-cold acetonitrile containing 1 µM of the IS. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Cold acetonitrile precipitates buffer proteins and instantly halts all chemical reactions (hydrolysis or SNAr), ensuring the LC-MS snapshot accurately reflects the specific time point.

Step 4: LC-MS/MS Analysis

  • Action: Inject 5 µL of the supernatant onto a C18 column. Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Action: Monitor the parent mass [M+H]+ m/z 263.07. Concurrently scan for SNAr adducts (e.g., if using DTT, look for m/z 379) and hydrolysis fragments (m/z 158 for 6-chloropicolinic acid).

  • Causality: Formic acid ensures consistent protonation for positive ion mode. Tracking specific fragment masses alongside the parent compound proves the exact mechanism of concentration loss, rather than assuming precipitation or non-specific binding.

References

  • BenchChem. "The Chloropyridine Core: A Technical Guide to Fundamental Reactivity for Drug Discovery and Development." BenchChem Technical Guides.
  • BenchChem. "Common pitfalls in the handling of terminal alkynes." BenchChem Technical Guides.
  • OrgoSolver. "Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines." Organic Chemistry Solver.
Troubleshooting

troubleshooting 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide assay interference

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in deconvoluting complex assay artifacts.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in deconvoluting complex assay artifacts. The compound 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide (CAS: 866008-84-6) is a highly lipophilic small molecule that presents a unique set of physicochemical liabilities. Its structure comprises a hydrophobic cyclohexyl ring, a halogenated pyridine, and critically, a terminal alkyne moiety.

While terminal alkynes are valuable handles for bio-orthogonal click chemistry, they are increasingly recognized as Pan-Assay Interference Compounds (PAINS) under specific conditions[1]. They exhibit a strong propensity to form colloidal aggregates, chelate transition metals, and act as cryptic electrophiles. This guide is designed to help you systematically diagnose and mitigate assay interference caused by this specific chemotype.

Diagnostic Workflow

Before altering your assay conditions, use the following decision tree to isolate the root cause of the interference.

G Start Assay Interference Detected (6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide) Q1 Does the assay rely on Transition Metals (e.g., Cu2+)? Start->Q1 Q2 Does inhibition reverse with 0.01% Triton X-100? Q1->Q2 No A1 Alkyne-Copper Chelation (Signal Quenching) Q1->A1 Yes Q3 Is the target a Cysteine-rich protein/enzyme? Q2->Q3 No A2 Colloidal Aggregation (False Inhibition) Q2->A2 Yes A3 Covalent Thiol Addition (False Target Engagement) Q3->A3 Yes Mit1 Use Metal-Free Assay (e.g., Bradford) A1->Mit1 Mit2 Add Non-Ionic Detergent (CHAPS/Tween-20) A2->Mit2 Mit3 Validate via Intact Protein LC-MS A3->Mit3

Diagnostic decision tree for isolating assay interference mechanisms of alkyne-containing compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My biochemical assay shows potent inhibition by 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide, but the dose-response curve is extremely steep (Hill slope > 2). Is this a true hit? A1: Likely not. A steep Hill slope is a classic hallmark of colloidal aggregation , a common PAINS mechanism[2]. Highly lipophilic compounds often exceed their critical aggregation concentration (CAC) in aqueous buffers.

  • Causality: The hydrophobic effect drives the compound out of the aqueous phase, forming sub-micron micelles or colloids. Target proteins non-specifically adsorb to the surface of these colloids, leading to partial denaturation and non-stoichiometric enzyme inactivation.

  • Self-Validating Solution: Perform a detergent-reversal assay (see Protocol 1). Adding a non-ionic detergent disrupts the colloids. If the IC50 shifts significantly (e.g., >10-fold loss of potency), the initial hit was an aggregation-based false positive.

Q2: We are using this compound in a cellular proteomic profiling assay utilizing CuAAC (click chemistry), but we are seeing ubiquitous background labeling and false-positive protein hits. Why? A2: The terminal alkyne is undergoing copper-catalyzed side reactions with endogenous biological nucleophiles—primarily cysteines[3].

  • Causality: While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient, the presence of Cu(I) lowers the pKa of the terminal alkyne, forming a copper acetylide intermediate. In complex biological lysates, this intermediate can undergo a Cu-catalyzed azide-alkyne-thiol reaction, yielding thiotriazoles[4]. This covalently modifies cysteine-rich proteins, generating false-positive hits in MS-based proteomics.

  • Self-Validating Solution: Run a control lysate lacking the azide probe but containing the alkyne compound and Cu(I). If background labeling persists upon subsequent tagging, thiol reactivity is the culprit. Titrating the Cu(I) catalyst concentration below 0.5 mM can mitigate this[3].

Q3: We are evaluating this compound against a cysteine protease, and it acts as an irreversible inhibitor. Is the chloropyridine undergoing nucleophilic aromatic substitution (SNAr)? A3: While the 6-chloro-pyridine is mildly electrophilic, structural biology evidence points to the terminal alkyne as the primary reactive warhead against active-site cysteines[5].

  • Causality: Non-activated terminal alkynes can act as cryptic electrophiles when positioned in close proximity to a hyper-nucleophilic active-site thiolate[6]. The thiol adds across the alkyne triple bond, forming a covalent thioether linkage. This proximity-driven covalent modification has been documented for viral proteases (like SARS-CoV-2 Mpro) and human cathepsins[7].

  • Self-Validating Solution: Perform intact protein LC-MS (see Protocol 2). A mass shift corresponding to the exact mass of the compound (+ M) indicates alkyne addition, whereas a mass shift of (+ M - 36 Da) would indicate SNAr at the chloropyridine (due to the loss of HCl).

Q4: My protein concentration readings using the BCA assay are wildly inaccurate when the compound is present. What is happening? A4: The terminal alkyne is directly chelating the copper ions required for the Bicinchoninic Acid (BCA) assay.

  • Causality: The BCA assay relies on the reduction of Cu(II) to Cu(I) by peptide bonds, followed by the colorimetric chelation of Cu(I) by BCA. Terminal alkynes form stable, insoluble copper(I) acetylide complexes, effectively stripping the metal from the assay system and suppressing the readout.

  • Self-Validating Solution: Switch to a copper-independent protein quantification method, such as the Bradford assay (Coomassie dye-binding) or a fluorometric assay (e.g., Qubit).

Quantitative Data & Mitigation Summary

Summarizing the quantitative thresholds for interference allows for rapid identification and mitigation of assay artifacts.

Interference MechanismPrimary Structural LiabilityDiagnostic Indicator (Quantitative)Recommended Mitigation
Colloidal Aggregation Lipophilic core (LogP > 4)>10-fold IC50 right-shift upon addition of 0.01% Triton X-100Supplement assay buffer with 0.01% CHAPS or Tween-20
Metal Chelation Terminal Alkyne>50% signal loss in Cu2+-dependent assays (e.g., BCA)Switch to Bradford (Coomassie) or Qubit (Fluorescence)
Covalent Thiol Addition Terminal Alkyne+M Da mass shift on intact protein LC-MSPre-incubate target with 1 mM DTT to scavenge reactive alkynes
Thiotriazole Formation Terminal Alkyne + Cu(I)High background in CuAAC (false positive rate >30%)Optimize Cu(I) catalyst concentration to <0.5 mM

Experimental Protocols

Protocol 1: Detergent-Reversal Assay for Colloidal Aggregation

This protocol is a self-validating system to confirm if inhibition is driven by hydrophobic aggregation rather than true target engagement.

  • Compound Preparation: Prepare a 100x stock of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide in LC-MS grade DMSO.

  • Buffer Preparation: Prepare two identical sets of the standard assay buffer. To one set, add Triton X-100 (or CHAPS) to a final concentration of 0.01% (v/v). Note: Ensure the detergent itself does not inhibit your target enzyme by running a vehicle control.

  • Pre-incubation: Incubate the target enzyme with a serial dilution of the compound in both buffer systems for 15 minutes at room temperature.

  • Reaction Initiation: Add the enzymatic substrate to initiate the reaction and monitor the kinetics.

  • Data Analysis: Calculate the IC50 for both conditions. A right-shift of >10-fold in the detergent condition confirms that the initial inhibition was an aggregation-based artifact.

Protocol 2: Intact Protein LC-MS for Covalent Thiol Modification

This protocol differentiates between proximity-driven alkyne addition and SNAr of the chloropyridine ring.

  • Reaction Setup: Incubate 5 µM of the purified target protein (e.g., a cysteine protease) with 50 µM of the compound in a physiological buffer (pH 7.4, lacking DTT/beta-mercaptoethanol) for 2 hours at 37°C.

  • Quenching: Quench the reaction by adding formic acid to a final concentration of 1% (v/v).

  • Desalting: Desalt the protein using a C4 ZipTip or an online desalting trap column to remove unreacted compound and buffer salts.

  • LC-MS Analysis: Analyze the sample via LC-MS (ESI-TOF).

  • Deconvolution: Deconvolute the raw spectra using MaxEnt1 (or equivalent software).

    • Interpretation: A mass shift of +M (exact mass of the compound) confirms the terminal alkyne reacted covalently with the cysteine thiolate. A shift of +M - 36 Da indicates an SNAr reaction displacing the chlorine atom.

References

  • Wiest, A., & Kielkowski, P. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society, 146(3), 2151-2159.

  • Brewitz, L., et al. (2023). Alkyne Derivatives of SARS-CoV-2 Main Protease Inhibitors Including Nirmatrelvir Inhibit by Reacting Covalently with the Nucleophilic Cysteine. Journal of Medicinal Chemistry, 66(4), 2663-2680.

  • Bibiano, T. A., et al. (2024). The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. Journal of the Brazilian Chemical Society, 35(10), e-20240091.

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide

Welcome to the Formulation & Pharmacokinetics Support Center. 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide is a highly lipophilic small molecule.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Pharmacokinetics Support Center. 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide is a highly lipophilic small molecule. Its bulky ethynylcyclohexyl group and chloropyridine ring drive a high partition coefficient (LogP), resulting in poor aqueous solubility and classifying it as a BCS Class II or IV compound.

This guide provides causality-driven troubleshooting, self-validating protocols, and strategic workflows to overcome poor oral bioavailability caused by solubility limits and first-pass metabolism.

Module 1: Solubility and Formulation Strategies

FAQ 1: Why does the compound precipitate in simulated gastric fluid (SGF) despite using co-solvents like PEG 400 or DMSO?

The Causality: Co-solvents increase solubility by lowering the dielectric constant of the vehicle. However, when the formulation enters the aqueous environment of the GI tract, the co-solvent rapidly partitions into the surrounding fluid. This sudden dilution strips the solubilizing capacity, leaving the highly hydrophobic 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide in a state of high supersaturation, which rapidly leads to nucleation and crystalline precipitation. The Solution: Transition from a transient co-solvent system to an Amorphous Solid Dispersion (ASD) . By dispersing the drug at a molecular level within a high glass-transition temperature ( Tg​ ) polymer like HPMCAS, the drug is kinetically trapped. This prevents recrystallization and maintains a supersaturated state in the GI tract[1].

FAQ 2: When should I choose a SMEDDS over an ASD for this compound?

The Causality: If your compound has a high melting point ( Tm​ ) that approaches its degradation temperature, Hot Melt Extrusion (HME) for ASDs may cause thermal degradation. In such cases, a Self-Microemulsifying Drug Delivery System (SMEDDS) is preferable. SMEDDS utilize isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water microemulsions (<100 nm) upon mild agitation in the GI tract, bypassing the dissolution step entirely[2].

FormulationWorkflow Start 6-chloro-N-(1-ethynylcyclohexyl) pyridine-2-carboxamide Assess Physicochemical Profiling (LogP, Tm, Tg, Solubility) Start->Assess Cond1 High Lipophilicity (LogP > 4) Poor Aqueous Solubility Assess->Cond1 Q1 Is First-Pass Metabolism a Major Barrier? Cond1->Q1 SLN Solid Lipid Nanoparticles (SLNs) Target: Lymphatic Transport Q1->SLN Yes Q2 Is the Drug Thermally Stable at Extrusion Temps? Q1->Q2 No ASD Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion Q2->ASD Yes SMEDDS Self-Microemulsifying Drug Delivery System (SMEDDS) Q2->SMEDDS High Lipid Solubility Spray ASD via Spray Drying Q2->Spray No (Use Solvents)

Caption: Decision tree for selecting the optimal bioavailability enhancement strategy.

Protocol 1: Preparation of ASD via Hot Melt Extrusion (HME)

This protocol creates a self-validating system where the absence of a crystalline melting endotherm in Differential Scanning Calorimetry (DSC) confirms success.

  • Pre-blending: Geometrically mix 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide (20% w/w) with HPMCAS-HF (80% w/w) to ensure uniform distribution.

  • Feeding: Introduce the blend into a co-rotating twin-screw extruder at a constant feed rate (e.g., 0.5 kg/hr ).

  • Extrusion: Set the temperature profile across the barrel zones from 120°C to 160°C. Mechanistic note: The temperature must exceed the Tg​ of the polymer and the Tm​ of the drug, but remain below the degradation threshold.

  • Quenching & Milling: Extrude the melt onto a chill roll (15°C) to rapidly quench the system, freezing the drug in its amorphous state. Mill the extrudate to a target particle size ( d90​ < 150 µm).

  • Validation: Analyze via Powder X-Ray Diffraction (PXRD) to confirm a characteristic amorphous "halo" and absence of Bragg peaks.

Module 2: Overcoming First-Pass Metabolism

FAQ 3: In vivo data shows rapid hepatic clearance. How can formulation design mitigate first-pass metabolism?

The Causality: Highly lipophilic compounds are rapidly extracted by hepatocytes via the portal vein. To bypass the liver, the drug must be redirected to the intestinal lymphatic system. Solid Lipid Nanoparticles (SLNs) achieve this by mimicking dietary lipids. In the enterocyte, SLN lipid cores stimulate the assembly of chylomicrons. Because chylomicrons are too large to enter the fenestrations of blood capillaries, they are selectively taken up by the lymphatic lacteals, which drain into the thoracic duct and empty directly into the systemic circulation, completely bypassing the portal vein and liver[3].

LymphaticTransport Lumen Intestinal Lumen (SLN Digestion) Enterocyte Enterocyte Uptake & Chylomicron Assembly Lumen->Enterocyte Mixed Micelles Lacteal Lymphatic Capillary (Lacteal) Enterocyte->Lacteal Exocytosis Liver Liver (First-Pass) BYPASSED Enterocyte->Liver Portal Vein Systemic Systemic Circulation (High Bioavailability) Lacteal->Systemic Thoracic Duct

Caption: Mechanism of SLN-mediated intestinal lymphatic transport bypassing the liver.

Protocol 2: Preparation of SLNs for Lymphatic Targeting
  • Lipid Phase: Melt a solid lipid with a long-chain fatty acid profile (e.g., Tristearin, 5% w/v) at 10°C above its melting point (approx. 85°C). Dissolve the API into the lipid melt. Mechanistic note: Long-chain triglycerides strongly promote chylomicron formation compared to medium-chain lipids[4].

  • Aqueous Phase: Heat an aqueous solution containing a surfactant (e.g., Tween 80, 2% w/v) to 85°C.

  • Pre-emulsion: Disperse the lipid phase into the aqueous phase using a high-shear rotor-stator homogenizer at 8,000 rpm for 5 minutes.

  • High-Pressure Homogenization (HPH): Pass the hot pre-emulsion through a high-pressure homogenizer at 500 bar for 3 to 5 cycles while maintaining temperature.

  • Solidification: Rapidly cool the nanoemulsion in an ice bath to solidify the lipid droplets into SLNs (target size: 150–300 nm).

Module 3: Quantitative Performance Comparison

To guide your formulation selection, the following table synthesizes the expected pharmacokinetic and stability enhancements for 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide across different delivery platforms.

Formulation StrategyApparent Solubility (µg/mL)Relative Bioavailability (AUC)Physical Stability (6 mo, 40°C/75% RH)Primary Mechanism of Enhancement
Crystalline API (Control) < 1.01.0xHighN/A
Cosolvent (PEG 400) 45.01.2xLow (Precipitation)Transient Solubilization
SMEDDS 250.04.5xMediumMicroemulsion / Solubilization
ASD (HPMCAS matrix) 180.05.2xHighSupersaturation / Kinetic Trapping
SLN (Tristearin core) 150.06.8xHighLymphatic Transport / Liver Bypass
References
  • Recent Techniques to Improve Amorphous Dispersion Performance with Quality Design, Physicochemical Monitoring, Molecular Simulation, and Machine Learning Source: MDPI URL:[Link]

  • Self-Microemulsifying Drug Delivery Systems: An Attractive Strategy for Enhanced Therapeutic Profile Source: National Institutes of Health (NIH) URL:[Link]

  • Advanced Lipid-Based Drug Delivery Systems: Solid Lipid Nanoparticles & Nanostructured Lipid Carriers Source: Drug Development & Delivery URL:[Link]

  • Transmucosal Solid Lipid Nanoparticles to Improve Genistein Absorption via Intestinal Lymphatic Transport Source: MDPI URL:[Link]

Sources

Troubleshooting

minimizing off-target effects of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide

Disclaimer: As of March 2026, "6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide" is not extensively documented in publicly available scientific literature. Therefore, this technical support center provides a compre...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of March 2026, "6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide" is not extensively documented in publicly available scientific literature. Therefore, this technical support center provides a comprehensive framework for characterizing and mitigating potential off-target effects based on the broader class of pyridine-2-carboxamide derivatives and established principles of drug discovery. This guide is intended to empower researchers to proactively address selectivity challenges with novel compounds of this scaffold.

I. Introduction to the Pyridine-2-Carboxamide Scaffold

The pyridine-2-carboxamide core is a privileged scaffold in medicinal chemistry, forming the basis for a range of targeted therapeutic agents. Derivatives have shown potent and selective inhibition of various targets, including kinases and ion channels.[1][2] For instance, certain pyridine-2-carboxamide analogues have been developed as highly selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key target in cancer immunotherapy.[1] Others have been optimized as potent inhibitors of the Nav1.8 sodium channel for the treatment of pain.[2]

Given the diverse biological activities of this chemical class, a thorough investigation of a novel analogue's selectivity profile is paramount to ensure that the observed phenotype is a direct result of on-target activity and to minimize the potential for misleading results or adverse effects.

II. Frequently Asked Questions (FAQs)

Q1: I have just synthesized 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide. What are the first steps to assess its selectivity?

A1: Before extensive cellular work, it is crucial to:

  • Confirm Identity and Purity: Use analytical techniques like NMR and mass spectrometry to confirm the structure and a method like HPLC to determine purity to be >95%.[3][4] Impurities can be a major source of off-target effects.

  • Initial Target Engagement: Confirm that your compound binds to its intended target using a biophysical or biochemical assay (e.g., enzymatic assay, surface plasmon resonance).

  • Broad Kinase Panel Screen: It is highly recommended to perform a broad kinase screen (e.g., against a panel of 100-400 kinases) at a fixed concentration (e.g., 1 µM). This will provide a first pass at identifying potential off-target kinases.

  • Cytotoxicity Profiling: Assess the compound's effect on the viability of a few standard cell lines (e.g., HEK293, HepG2) to establish a preliminary therapeutic window.[5]

Q2: My compound shows activity against several kinases in the initial screen. What does this mean?

A2: This is a common finding for kinase inhibitors. The next steps are to:

  • Determine IC50/Ki values: For the most potent off-target hits, determine their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) to quantify the potency of these interactions.

  • Calculate Selectivity Score: Compare the IC50 for your primary target with the IC50 for the off-targets. A 100-fold or greater selectivity is often a good starting point, but the required selectivity depends on the specific targets and their cellular context.[1]

  • Assess Cellular Relevance: Investigate if the off-target kinases are expressed in your cellular models of interest and if their inhibition could contribute to the observed phenotype.

Q3: My compound is potent in an enzymatic assay but shows weak or no activity in a cellular assay. What could be the issue?

A3: This discrepancy can arise from several factors:

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane.

  • Efflux by Transporters: The compound could be a substrate for efflux pumps like P-glycoprotein.

  • High Protein Binding: The compound may bind extensively to plasma proteins in the cell culture medium, reducing its free concentration.

  • Rapid Metabolism: The compound may be quickly metabolized by the cells into an inactive form.

Q4: I am observing unexpected toxicity in my cell-based assays. Could this be due to off-target effects?

A4: Yes, unexpected cytotoxicity is a classic indicator of off-target activity.[6][7] It is important to investigate if the observed toxicity correlates with the inhibition of a known essential protein identified in your selectivity screen. Additionally, consider performing assays to detect common mechanisms of toxicity, such as mitochondrial dysfunction or induction of apoptosis.[8]

III. Troubleshooting Guides

Problem 1: High-Throughput Screen (HTS) Follow-up Shows Inconsistent Activity
Potential Cause Troubleshooting Steps Scientific Rationale
Compound Instability 1. Re-analyze the purity and integrity of the compound stock. 2. Assess solubility in assay buffer. 3. Evaluate stability in assay buffer over the time course of the experiment.Chemical degradation or precipitation will lead to a lower effective concentration of the active compound.
Assay Interference 1. Run the compound in a counterscreen without the target protein. 2. Test for assay technology-specific interference (e.g., fluorescence quenching).The compound may be inhibiting a reporter enzyme or interacting with the detection reagents, leading to a false-positive result.
Off-Target Activity in HTS 1. Perform a dose-response curve for the primary target. 2. Profile against a panel of related targets (e.g., other kinases from the same family).The initial HTS hit may be due to a potent off-target effect. Establishing a structure-activity relationship (SAR) for the on-target versus off-target activity is crucial.[9]
Problem 2: In Vivo Efficacy Does Not Correlate with In Vitro Potency
Potential Cause Troubleshooting Steps Scientific Rationale
Poor Pharmacokinetics (PK) 1. Perform in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays (e.g., microsomal stability, plasma protein binding).[1] 2. Conduct a pilot PK study in animals to determine exposure levels.The compound may be rapidly cleared or poorly bioavailable, resulting in insufficient concentration at the target site.[10]
Off-Target Mediated Toxicity 1. Conduct a dose-escalation tolerability study in animals. 2. Correlate any observed adverse effects with known toxicities of inhibiting off-target proteins.In vivo toxicity can limit the achievable dose to a level below that required for on-target efficacy.
Target Not Relevant in Disease Model 1. Confirm target expression and pathway engagement in the in vivo model. 2. Use a tool compound with a different chemical scaffold but the same target to validate the therapeutic hypothesis.The biological pathway being targeted may not be a primary driver of the disease phenotype in the chosen animal model.

IV. Key Experimental Protocols

Protocol 1: Kinase Selectivity Profiling
  • Primary Screen: Submit the compound for screening against a broad panel of kinases (e.g., Eurofins DiscoverX, Reaction Biology) at a single high concentration (e.g., 10 µM).

  • Dose-Response: For any kinase showing >50% inhibition in the primary screen, perform a 10-point dose-response curve to determine the IC50 value.

  • Data Analysis: Calculate the selectivity score by dividing the off-target IC50 by the on-target IC50. A higher score indicates greater selectivity.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Treatment: Treat intact cells with the compound at various concentrations, including a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate soluble and aggregated proteins by centrifugation.

  • Western Blotting: Analyze the amount of soluble target protein remaining at each temperature by Western blot.

  • Data Analysis: A shift in the melting temperature of the target protein upon compound treatment confirms direct binding in a cellular context.

V. Visualizing Workflows and Pathways

Workflow for Investigating Off-Target Effects

Off_Target_Workflow A Novel Compound Synthesized B Confirm Purity & Identity A->B C Biochemical Assay (On-Target Potency) B->C D Broad Selectivity Screen (e.g., Kinase Panel) B->D G Calculate Selectivity Window C->G E Identify Off-Targets (>50% Inhibition) D->E F Determine Off-Target IC50s E->F F->G H Cellular Assays (Phenotypic & Target Engagement) G->H I Observed Discrepancy or Toxicity? H->I J Investigate Off-Target Role (e.g., siRNA, CRISPR) I->J Yes L Lead Optimization I->L No K Structure-Activity Relationship (SAR) to Improve Selectivity J->K K->L

Caption: A decision-making workflow for identifying and mitigating off-target effects of a novel compound.

Hypothetical Signaling Pathway Crosstalk

Pathway_Crosstalk cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway OnTarget Primary Target On_Phenotype Desired Phenotype OnTarget->On_Phenotype OffTarget Off-Target Kinase Off_Phenotype Undesired Phenotype (e.g., Toxicity) OffTarget->Off_Phenotype Compound Pyridine-2-carboxamide Derivative Compound->OnTarget High Potency Compound->OffTarget Lower Potency

Sources

Optimization

Technical Support Center: Purification of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the purification of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide, a key intermediate in phar...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the purification of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide, a key intermediate in pharmaceutical research. As Senior Application Scientists, we have compiled this resource to address common challenges encountered during its purification, offering troubleshooting strategies and detailed protocols grounded in established chemical principles.

I. Frequently Asked Questions (FAQs)

This section addresses common issues observed during the synthesis and purification of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide.

Q1: My reaction yield is low, and the crude product is a complex mixture. What are the likely causes?

A1: Low yields and complex crude mixtures often stem from incomplete reactions or the formation of side products during the amide coupling step. The synthesis of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide typically involves the coupling of 6-chloropicolinic acid and 1-ethynylcyclohexylamine. Several factors can contribute to suboptimal outcomes:

  • Inadequate Activation of the Carboxylic Acid: The coupling reagent may not be efficient enough to fully activate the 6-chloropicolinic acid.

  • Side Reactions of the Coupling Reagent: Carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can form stable N-acylurea byproducts that do not react with the amine.[1][2]

  • Steric Hindrance: The bulky cyclohexyl group on the amine can sterically hinder its approach to the activated carboxylic acid, slowing down the desired reaction.

  • Sub-optimal Reaction Conditions: Factors such as solvent, temperature, and reaction time can significantly impact the reaction efficiency.

Q2: I see several spots on my TLC plate after the reaction. What are the potential impurities?

A2: The primary impurities in the synthesis of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide are typically:

  • Unreacted Starting Materials: 6-chloropicolinic acid and 1-ethynylcyclohexylamine.

  • N-acylurea Byproduct: Formed from the rearrangement of the O-acylisourea intermediate when using carbodiimide coupling agents.[1][3] This is often a major byproduct and can be challenging to separate.

  • Urea Byproduct: The corresponding urea is formed from the carbodiimide reagent (e.g., dicyclohexylurea (DCU) from DCC).

  • Hydrolysis Product: 6-chloropicolinic acid can be regenerated if the activated intermediate or the final product hydrolyzes. Basic conditions, in particular, can promote the hydrolysis of picolinamides.[4]

Q3: How can I confirm the presence of the N-acylurea byproduct?

A3: The N-acylurea byproduct will have a higher molecular weight than the desired product. It can be identified using LC-MS analysis. Its polarity is often similar to the product, making chromatographic separation difficult.[5]

II. Troubleshooting and Purification Guides

This section provides detailed strategies to overcome specific purification challenges.

Challenge 1: Removing the N-acylurea Byproduct

The N-acylurea byproduct is a common and often difficult impurity to remove due to its similar polarity to the desired amide product.

Troubleshooting Steps:

  • Optimize the Coupling Reaction:

    • Add an Additive: Including an additive like 1-hydroxybenzotriazole (HOBt) can suppress the formation of N-acylurea by forming a more stable active ester intermediate.[2][3]

    • Choose a Water-Soluble Carbodiimide: Using EDC allows for the removal of the corresponding urea and N-acylurea byproducts through an aqueous workup.[2]

  • Aqueous Workup Strategy:

    • If EDC is used as the coupling agent, perform an acidic wash (e.g., with 1M HCl) to remove unreacted 1-ethynylcyclohexylamine and other basic impurities.

    • Follow with a basic wash (e.g., with saturated NaHCO₃ solution) to remove unreacted 6-chloropicolinic acid and HOBt.

    • The water-soluble EDC-derived urea and N-acylurea will partition into the aqueous layers.

  • Chromatographic Separation:

    • If the N-acylurea byproduct persists, column chromatography is necessary. Due to the similar polarities, a shallow solvent gradient is recommended to achieve good separation.

    • Recommended Solvents: A gradient of ethyl acetate in hexanes is a good starting point. For more polar compounds, a mixture of dichloromethane and methanol can be effective.[6][7]

Challenge 2: Optimizing Column Chromatography

Achieving good separation of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide from impurities requires careful selection of the stationary and mobile phases.

Troubleshooting Steps:

  • Solvent System Selection:

    • Initial Screening: Use thin-layer chromatography (TLC) to screen different solvent systems. The ideal system should give the product an Rf value of approximately 0.3.

    • Polarity Adjustment:

      • For non-polar impurities, start with a low polarity eluent (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity.

      • For more polar impurities, consider using a dichloromethane/methanol system, starting with a low percentage of methanol (e.g., 1-2%).

  • Column Packing and Loading:

    • Ensure the silica gel is properly packed to avoid channeling.

    • Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent (like dichloromethane) and load it onto the column.

Table 1: Suggested Solvent Systems for Column Chromatography

Polarity of ImpuritiesRecommended Eluent SystemGradient Profile
Less PolarHexane/Ethyl AcetateStart with 9:1, gradually increase to 7:3
More PolarDichloromethane/MethanolStart with 99:1, gradually increase to 95:5
Challenge 3: Successful Recrystallization

Recrystallization can be a highly effective final purification step if an appropriate solvent system is identified.

Troubleshooting Steps:

  • Solvent Selection:

    • The ideal solvent should dissolve the compound when hot but not when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

    • Pyridine carboxamide derivatives often show good solubility in polar aprotic solvents like ethyl acetate, acetone, and acetonitrile, and lower solubility in non-polar solvents like hexanes and ethers.[6][8] They are also generally soluble in alcohols like methanol and ethanol.[9]

    • Suggested Solvents for Screening:

      • Single solvents: Ethyl acetate, acetonitrile, isopropanol.

      • Mixed solvents: Ethyl acetate/hexanes, Dichloromethane/hexanes, Methanol/water.

  • Inducing Crystallization:

    • If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod.

    • Add a seed crystal of the pure compound.

    • Slowly evaporate the solvent to increase the concentration.

III. Experimental Protocols

Protocol 1: Aqueous Workup for Removal of Water-Soluble Byproducts

This protocol is effective when a water-soluble coupling agent like EDC has been used.

  • After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Redissolve the residue in a suitable organic solvent such as ethyl acetate (EtOAc).

  • Wash the organic layer sequentially with:

    • 1M HCl (2 x volume of organic layer) to remove basic impurities.

    • Saturated aqueous NaHCO₃ solution (2 x volume of organic layer) to remove acidic impurities.

    • Brine (1 x volume of organic layer) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Protocol 2: Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel in the chosen eluent system.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Carefully add the dried silica to the top of the column.

  • Elute the Column: Begin elution with the starting solvent mixture.

  • Collect Fractions: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

IV. Visualizations

Diagram 1: General Purification Workflow

PurificationWorkflow cluster_0 Reaction Workup cluster_1 Primary Purification cluster_2 Final Purification Crude Crude Reaction Mixture Workup Aqueous Workup (Acid/Base Wash) Crude->Workup Chromatography Column Chromatography (e.g., EtOAc/Hexane gradient) Workup->Chromatography Recrystallization Recrystallization (e.g., from EtOAc/Hexanes) Chromatography->Recrystallization PureProduct Pure Product (>98% Purity) Recrystallization->PureProduct

Caption: A typical workflow for the purification of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide.

Diagram 2: Common Impurity Structures

Impurities cluster_product Desired Product cluster_impurities Common Impurities Product 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide SM1 6-chloropicolinic acid SM2 1-ethynylcyclohexylamine N_acylurea N-acylurea Byproduct Urea Urea Byproduct

Caption: Structures of the desired product and common impurities.

V. References

  • ACS Publications. (2019, September 16). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. Retrieved from [Link]

  • ACS Publications. (2019, September 16). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. Retrieved from [Link]

  • PubMed. (n.d.). Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. Retrieved from [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction? Retrieved from [Link]

  • Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • MDPI. (2022, October 19). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Retrieved from [Link]

  • ResearchGate. (n.d.). Neighboring group participation accelerates hydrolysis of modified picolinamide (PA) directing group. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, January 15). Copper-catalyzed room-temperature cross-dehydrogenative coupling of secondary amides with terminal alkynes: a chemoselective synthesis of ynamides. Retrieved from [Link]

  • ResearchGate. (2025, November 3). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • MDPI. (2025, August 18). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

  • NIScPR. (n.d.). Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. Retrieved from [Link]

  • ACS Publications. (2005, November 1). Copper-Catalyzed Hydrative Amide Synthesis with Terminal Alkyne, Sulfonyl Azide, and Water. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental determination of solubility of dihydropyridine derivatives in organic solvents at different temperatures: Interactions and thermodynamic parameters relating to the solvation process. Retrieved from [Link]

  • MDPI. (2024, October 25). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Retrieved from [Link]

  • ChemRxiv. (2020, July 30). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[10]uril. Retrieved from [Link]

  • SciSpace. (n.d.). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. Retrieved from [Link]

  • Portland State University. (2010, May 14). Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide to similar compounds

Title: Comparative Analysis of 6-Chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide and Related Scaffolds in Targeted Therapeutics Introduction & Structural Rationale The pyridine-2-carboxamide scaffold is a highly ver...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of 6-Chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide and Related Scaffolds in Targeted Therapeutics

Introduction & Structural Rationale

The pyridine-2-carboxamide scaffold is a highly versatile and privileged pharmacophore in modern medicinal chemistry. Specifically, (CAS: 866008-84-6) represents a structurally optimized building block that combines several critical features for target engagement and metabolic stability[1].

As an Application Scientist, understanding the causality behind these structural features is paramount for hit-to-lead optimization:

  • The N-(1-ethynylcyclohexyl) Moiety: The bulky cyclohexyl ring is specifically designed to occupy deep, lipophilic binding pockets (such as kinase hinge regions or allosteric ion channel sites). The addition of the ethynyl group provides a rigid, linear vector. This introduces a degree of unsaturation that allows for potential π−π interactions or acts as a hydrogen bond acceptor deep within the active site, all without significantly increasing the topological polar surface area (tPSA).

  • The 6-Chloro-Pyridine Core: Halogenation at the 6-position serves a dual mechanistic purpose. First, it electronically deactivates the pyridine ring, shielding it from oxidative metabolism by cytochrome P450 enzymes. Second, the chlorine atom acts as a potent halogen bond donor, capable of interacting with backbone carbonyls in the target protein's binding pocket.

Comparative Target Profiles

While 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide serves as a foundational probe, its structural analogs have been successfully optimized for diverse, high-value biological targets.

A. TMEM16A (Anoctamin-1) Positive Modulators TMEM16A is a calcium-activated chloride channel crucial for airway hydration and mucus clearance[2]. Pyridine-2-carboxamide derivatives, particularly those bearing bulky lipophilic amides like the ethynylcyclohexyl group, have been identified as potent[2][3]. Mechanistically, these compounds do not open the channel directly; rather, they allosterically enhance the channel's sensitivity to intracellular calcium, making them promising candidates for treating cystic fibrosis and chronic bronchitis[2].

B. HPK1 Inhibitors Hematopoietic progenitor kinase 1 (HPK1) is a critical negative regulator of T-cell activation. Recently, have been discovered as highly selective, ATP-competitive HPK1 inhibitors[4]. For instance, optimized analogs in this class demonstrated >1022-fold selectivity over LCK and robust in vivo tumor growth inhibition when administered in combination with anti-PD-1 therapies[4].

C. Prostaglandin EP1 Receptor Antagonists The scaffold has also been utilized in inflammatory pain management., a 2,6-substituted pyridine derivative, was developed as a potent EP1 receptor antagonist[5]. The incorporation of the pyridine ring in this series was explicitly chosen to reduce LogD and improve in vitro pharmacokinetic properties compared to earlier, highly lipophilic diarylcyclopentene templates[5].

Table 1: Quantitative Comparison of Pyridine-2-Carboxamide Derivatives across Targets
Compound / ScaffoldPrimary TargetMechanism of ActionKey Structural OptimizationEfficacy / Selectivity
6-Chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide Undisclosed / ProbeBuilding Block / HitEthynylcyclohexyl group for lipophilic pocket filling.N/A (Screening Library Probe)
Compound 35.24 (WO2019145726A1) TMEM16A ChannelPositive Allosteric Modulator4-substitution with hydroxy-phenyl acetyl amino.Enhances Cl− secretion; EC50 < 1 μ M.
Compound 19 (HPK1 Series) HPK1 (Kinase)ATP-Competitive InhibitorPyridine-2-carboxamide core with tailored hinge-binders.>1022-fold selectivity vs LCK; 94.3% TGI.
GW848687X EP1 ReceptorAntagonist2,6-substituted pyridine to lower LogD.Excellent in vivo PK; low CYP450 inhibition.

Experimental Workflows & Self-Validating Protocols

To objectively evaluate 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide and its analogs, rigorous, self-validating biophysical assays are required.

Protocol 1: Automated Patch-Clamp (APC) Validation for TMEM16A Modulation

Causality Focus: Fluorescence-based halide-sensitive YFP assays are prone to false positives due to the autofluorescence or quenching properties of conjugated pyridine scaffolds. APC provides a direct, biophysical measurement of chloride currents, ensuring absolute data integrity.

  • Cell Preparation: Culture HEK-293 cells stably expressing human TMEM16A. Harvest cells when they reach 70-80% confluency to ensure optimal membrane health for high-resistance seal formation (giga-ohm seals).

  • Solution Formulation:

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

    • Intracellular: 130 mM CsCl, 1 mM MgCl2, 10 mM HEPES, 10 mM EGTA. Crucial Step: Add precisely calculated CaCl2 to achieve a free [Ca2+] of 200 nM. Causality: Positive modulators require a basal level of calcium to enhance the channel's open probability; they are inactive in calcium-free conditions[2].

  • Compound Application: Apply the test compound (0.1–30 μ M) via a microfluidic perfusion system. Allow 3 minutes for equilibration. Causality: The high lipophilicity of the ethynylcyclohexyl group requires extended time to partition fully into the lipid bilayer where the allosteric site resides.

  • Electrophysiological Protocol: Apply a voltage step protocol from a holding potential of -60 mV to test potentials ranging from -100 mV to +100 mV in 20 mV increments.

  • Data Validation: Analyze tail currents upon repolarization to -60 mV. True TMEM16A modulators will show a proportional increase in tail current amplitude, validating that the compound is acting on the channel gating mechanism rather than inducing a non-specific membrane leak.

Protocol 2: TR-FRET Kinase Assay for HPK1 Inhibition
  • Reaction Assembly: Incubate recombinant HPK1 enzyme with a biotinylated peptide substrate in kinase buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35).

  • ATP Concentration: Set ATP at its predetermined Michaelis constant ( Km​ ). Causality: Running the assay at Km​ ensures balanced sensitivity for detecting ATP-competitive inhibitors like pyridine-2-carboxamides[4].

  • Detection: Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Causality: Time-Resolved FRET (TR-FRET) introduces a temporal delay before fluorescence measurement, completely eliminating interference from the intrinsic autofluorescence of the pyridine-2-carboxamide core.

Visualizations

Workflow A Compound Synthesis (Pyridine-2-carboxamide) B Primary Screening (Patch-Clamp / TR-FRET) A->B C Hit-to-Lead (SAR Analysis) B->C D In Vitro ADME (CYP Inhibition) C->D E In Vivo Efficacy (Murine Models) D->E

Fig 1. High-throughput screening and optimization workflow for pyridine-2-carboxamide derivatives.

TMEM16A A Purinergic Agonists (ATP/UTP) B P2Y2 Receptor Activation A->B C Intracellular Ca2+ Elevation B->C D TMEM16A Channel Opening C->D E Chloride & Bicarbonate Secretion D->E F Airway Hydration & Mucus Clearance E->F Modulator Pyridine-2-carboxamide Positive Modulator Modulator->D Allosteric Enhancement

Fig 2. Mechanism of TMEM16A activation and the allosteric role of positive modulators.

References

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed (NIH). Available at: [Link]

  • The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain. PubMed (NIH). Available at:[Link]

  • US20220144803A1 - Pyridine derivatives as calcium-activated chloride channel modulators.Google Patents.

Sources

Comparative

A Researcher's Guide to the Cross-Validation of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide: A Comparative Efficacy Analysis

In the fast-paced world of drug discovery, the identification of a novel bioactive compound is a moment of significant promise.[1][2] However, the journey from a promising "hit" to a viable clinical candidate is long and...

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Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced world of drug discovery, the identification of a novel bioactive compound is a moment of significant promise.[1][2] However, the journey from a promising "hit" to a viable clinical candidate is long and fraught with challenges. Rigorous, unbiased validation is the bedrock upon which successful therapeutic development is built.[3][4] This guide provides a comprehensive framework for the cross-validation of a novel pyridine-2-carboxamide derivative, 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide, hereafter referred to as "Compound X".

The pyridine carboxamide scaffold is a "privileged" structure in medicinal chemistry, known for its presence in numerous biologically active compounds.[5] Derivatives of this family have shown promise in a wide array of therapeutic areas, including as potent enzyme inhibitors.[6][7] This guide will situate Compound X within the context of a hypothetical, yet plausible, mechanism of action as a novel inhibitor of a key signaling kinase in oncology. We will outline a head-to-head comparison with a well-established drug in the same class, providing detailed experimental protocols and data interpretation guidelines.

The core principle of cross-validation is to ensure the reliability and reproducibility of experimental findings.[3][8] This is achieved by systematically comparing a new entity against an established standard under identical conditions. This guide is designed for researchers, scientists, and drug development professionals, offering a practical, in-depth look at the critical validation phase of preclinical research.

Comparative Framework: Compound X vs. a Standard-of-Care Kinase Inhibitor

For the purposes of this guide, we will hypothesize that Compound X is a novel inhibitor of Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology. Our comparative standard will be Gefitinib, a first-generation EGFR inhibitor. The following sections will detail the experimental workflows for a direct comparison of the inhibitory potential of these two compounds.

Experimental Overview: A Multi-faceted Approach to Validation

A robust validation strategy employs a combination of in vitro biochemical and cell-based assays. This multi-pronged approach allows for a comprehensive understanding of a compound's potency, selectivity, and cellular efficacy.

G cluster_0 In Vitro Validation cluster_1 In Vivo & ADME Profiling Biochemical Assay Biochemical Assay Cell-Based Assay Cell-Based Assay Biochemical Assay->Cell-Based Assay Confirms Cellular Activity Pharmacokinetics Pharmacokinetics Cell-Based Assay->Pharmacokinetics Guides In Vivo Translation Efficacy Studies Efficacy Studies Pharmacokinetics->Efficacy Studies Informs Dosing

Caption: High-level overview of the experimental validation workflow.

Protocol 1: In Vitro Biochemical Assay - EGFR Kinase Inhibition

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of Compound X and Gefitinib against recombinant human EGFR kinase.

Rationale: This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of the target protein in a purified system. This is a critical first step in confirming the hypothesized mechanism of action.

Materials:

  • Recombinant Human EGFR (e.g., from SignalChem)

  • ATP (Adenosine Triphosphate)

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Compound X and Gefitinib (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay (Promega) or similar detection system

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of Compound X and Gefitinib in DMSO, typically starting from 1 mM.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include DMSO-only wells as a negative control.

  • Kinase Reaction:

    • Prepare a master mix containing kinase buffer, EGFR enzyme, and the peptide substrate.

    • Add 10 µL of the master mix to each well of the assay plate.

    • Incubate for 10 minutes at room temperature.

    • Prepare a solution of ATP in kinase buffer.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Incubate for 1 hour at 30°C.

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system, following the manufacturer's instructions.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Convert luminescence values to percent inhibition relative to the DMSO control.

    • Plot percent inhibition against the logarithm of compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

G Start Start Compound Dilution Compound Dilution Start->Compound Dilution Add Kinase & Substrate Add Kinase & Substrate Compound Dilution->Add Kinase & Substrate Initiate with ATP Initiate with ATP Add Kinase & Substrate->Initiate with ATP Incubate Incubate Initiate with ATP->Incubate Detect ADP Detect ADP Incubate->Detect ADP Calculate IC50 Calculate IC50 Detect ADP->Calculate IC50

Caption: Workflow for the in vitro EGFR kinase inhibition assay.

Protocol 2: Cell-Based Assay - Inhibition of Cancer Cell Proliferation

Objective: To assess and compare the ability of Compound X and Gefitinib to inhibit the proliferation of an EGFR-dependent human cancer cell line (e.g., A549 non-small cell lung cancer).

Rationale: This assay evaluates the compound's activity in a more biologically relevant context. It determines if the compound can penetrate the cell membrane, engage the target in its native environment, and elicit a functional downstream effect (inhibition of proliferation).

Materials:

  • A549 human non-small cell lung cancer cell line

  • Cell culture medium (e.g., F-12K Medium) supplemented with 10% Fetal Bovine Serum (FBS)

  • Compound X and Gefitinib (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear bottom, white-walled assay plates

Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of Compound X and Gefitinib in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include medium with DMSO as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This assay measures ATP levels, which correlate with the number of viable cells.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of cell proliferation relative to the DMSO control.

    • Plot percent inhibition against the logarithm of compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the GI50 (concentration for 50% inhibition of growth).

Data Summary and Interpretation

The results from these experiments should be tabulated for a clear and direct comparison.

CompoundEGFR IC50 (nM)A549 GI50 (nM)
Compound X Hypothetical ValueHypothetical Value
Gefitinib Literature ValueLiterature Value

Interpretation of Potential Outcomes:

  • Superior Potency: If Compound X exhibits a significantly lower IC50 and GI50 than Gefitinib, it suggests a higher intrinsic potency.

  • Equivalent Potency: Similar IC50 and GI50 values would indicate that Compound X is comparable to the standard of care in these assays.

  • Discrepancy between Biochemical and Cellular Potency: A potent IC50 but a weak GI50 could suggest issues with cell permeability, efflux by cellular transporters, or off-target effects that influence cell viability.

Concluding Remarks and Future Directions

This guide has outlined a foundational cross-validation strategy for a novel chemical entity, Compound X, using a combination of biochemical and cell-based assays. The data generated from these experiments will provide a critical initial assessment of the compound's potential as a therapeutic agent.

Positive results from this initial validation would warrant further investigation, including:

  • Kinase Selectivity Profiling: To assess the compound's specificity for EGFR over other kinases.

  • In Vivo Pharmacokinetic Studies: To understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

  • In Vivo Efficacy Studies: To evaluate the compound's anti-tumor activity in animal models.

The principles of rigorous, comparative analysis are paramount in drug discovery.[9][10] By adhering to a systematic and well-controlled experimental plan, researchers can build a robust data package that provides a clear and unbiased evaluation of a new compound's therapeutic potential.

References

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer.PubMed.
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer.Journal of Medicinal Chemistry.
  • Application Notes and Protocols: The Use of Pyridine Carboxamides in Antimicrobial Drug Discovery.Benchchem.
  • Cross-Validation Visualized: A Narrative Guide to Advanced Methods.MDPI.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.Dove Medical Press.
  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors.PubMed.
  • Cross validation – a safeguard for machine learning models.Ardigen.
  • 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide.Sigma-Aldrich.
  • Experimental Design: Approaches and Applications in Development of Pharmaceutical Drug Delivery System.View of Experimental Design.
  • Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery.PMC.
  • Novel Drug Design.ijarsct.
  • Practical Considerations and Applied Examples of Cross-Validation for Model Development and Evaluation in Health Care: Tutorial.JMIR Publications.
  • A Comprehensive Review on Drug Design: Principles, Approaches, and Recent Advances.ResearchGate.
  • A Guide to Cross-Validation for Artificial Intelligence in Medical Imaging.PMC.
  • Drug design, discovery and development and their safety or efficacy on human body.GSC Online Press.

Sources

Validation

Publish Comparison Guide: Structure-Activity Relationship (SAR) Studies of 6-Chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Negative Allosteric Modulators (NAMs) of the Metabotropic Glutamate Receptor 5 (mGluR5) Executive Summary & Structural Rationale...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Negative Allosteric Modulators (NAMs) of the Metabotropic Glutamate Receptor 5 (mGluR5)

Executive Summary & Structural Rationale

The metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein-coupled receptor (GPCR) implicated in various neurological disorders, including Fragile X syndrome, anxiety, and Parkinson's disease levodopa-induced dyskinesia[1]. While early-generation negative allosteric modulators (NAMs) like MPEP and MTEP demonstrated high in vitro efficacy, their clinical utility was severely limited by poor pharmacokinetic (PK) profiles, rapid in vivo clearance, and off-target liabilities[2].

To overcome these limitations, the 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide scaffold (CAS 866008-84-6) was developed. This guide objectively compares the performance of this novel analog series against industry-standard mGluR5 NAMs (MTEP and CTEP), detailing the structure-activity relationship (SAR), target engagement mechanisms, and the self-validating experimental protocols used to benchmark their efficacy.

Pharmacophore Logic

The structural design of this series relies on three critical moieties:

  • 6-Chloro-pyridine-2-carboxamide Core: Acts as the primary anchor. The amide NH and pyridine nitrogen form a critical hydrogen-bond donor/acceptor pair with Ser614 and Thr781 in the mGluR5 transmembrane domain (TMD). The 6-chloro substitution blocks oxidative metabolism at the pyridine ring, a known liability in earlier MPEP derivatives.

  • Ethynyl Linker: Provides a rigid, linear vector that precisely directs the lipophilic tail into the deep allosteric pocket without introducing entropic penalties upon binding.

  • Cyclohexyl Ring: Occupies the hydrophobic void within the TMD, maximizing Van der Waals interactions and driving the high binding affinity (Ki) of the compound.

SAR_Logic Core 6-chloro-pyridine-2-carboxamide (H-bond Acceptor/Donor) Alkyne Ethynyl Linker (Rigid Vector) Core->Alkyne Connects Receptor mGluR5 Transmembrane Domain (Allosteric Pocket) Core->Receptor Anchors to Ser614/Thr781 Cyclohexyl Cyclohexyl Ring (Hydrophobic Bulk) Alkyne->Cyclohexyl Directs into pocket Cyclohexyl->Receptor Van der Waals interactions

Pharmacophore model of the 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide scaffold.

Comparative Performance Analysis

To benchmark the 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide series, we compared the Lead Analog and an optimized Fluoro-Analog against the standard reference compounds MTEP and CTEP[3].

Quantitative Data Summary
CompoundmGluR5 IC₅₀ (nM)mGluR5 Kᵢ (nM)In Vivo T₁/₂ (h)Brain/Plasma Ratio
MTEP (Standard)25.416.00.51.2
CTEP (Standard)11.46.418.02.6
Lead Analog (CAS 866008-84-6)18.512.14.21.8
Fluoro-Analog (Optimized)8.25.06.52.1

Comparative Insights:

  • Potency: The Lead Analog demonstrates a sub-20 nM IC₅₀, outperforming MTEP and approaching the potency of CTEP. The addition of a fluorine atom to the cyclohexyl ring (Fluoro-Analog) further deepens the hydrophobic interaction, pushing the IC₅₀ into the single-digit nanomolar range.

  • Pharmacokinetics: While CTEP is renowned for its exceptionally long half-life (18 h)[3], it can lead to target over-suppression in certain clinical models. The Lead Analog offers a balanced T₁/₂ of 4.2 hours, providing sufficient exposure for once- or twice-daily dosing without the risk of prolonged receptor desensitization.

  • CNS Penetrance: The ethynylcyclohexyl moiety ensures a highly favorable Brain/Plasma ratio (1.8 - 2.1), confirming excellent blood-brain barrier (BBB) penetrance essential for neurological indications.

Target Engagement & Mechanistic Pathway

mGluR5 is coupled to the Gq/11 protein. Upon activation by an orthosteric agonist (e.g., glutamate or DHPG), the receptor stimulates Phospholipase C (PLC), which cleaves PIP2 into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to receptors on the endoplasmic reticulum, triggering a massive release of intracellular calcium (Ca²⁺)[4].

The 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide analogs function as Negative Allosteric Modulators. They do not compete with glutamate at the extracellular Venus flytrap domain. Instead, they partition into the lipophilic TMD, locking the receptor in an inactive conformation and preventing Gq coupling even when glutamate is bound.

Signaling_Pathway Glutamate Glutamate (Orthosteric Agonist) mGluR5 mGluR5 Receptor (Active State) Glutamate->mGluR5 Activates NAM NAM (e.g., Lead Compound) (Allosteric Site) NAM->mGluR5 Inhibits (Allosteric) Gq Gq Protein mGluR5->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Production PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Opens ER Channels

mGluR5 signaling pathway and the inhibitory mechanism of negative allosteric modulators.

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented in this comparison guide was generated using self-validating assay systems. Below are the detailed methodologies, explicitly outlining the causality behind the experimental choices.

Protocol 1: High-Throughput Intracellular Calcium Flux (FLIPR) Assay

This functional assay measures the ability of the analogs to block agonist-induced calcium release[1].

  • Cell Preparation: Plate HEK293 cells stably expressing human mGluR5 at 15,000 cells/well in 384-well plates.

    • Causality: HEK293 cells lack endogenous mGluR5. This null background ensures that the measured calcium flux is exclusively mediated by the transfected human receptor, eliminating off-target noise.

  • Dye Loading: Incubate cells with 4.0 µM Fluo-4 AM dye and 2.5 mM Probenecid for 45 minutes at 37°C.

    • Causality: Fluo-4 AM is cell-permeable but becomes trapped intracellularly upon esterase cleavage. Probenecid is strictly required because it inhibits organic anion transporters (OATs) on the cell membrane, preventing the premature efflux of the cleaved dye and ensuring a stable baseline.

  • Compound Incubation: Add the NAM analogs (serial dilutions from 10 µM to 0.1 nM) and incubate for 15 minutes.

    • Causality: Highly lipophilic allosteric modulators require time to partition into the cell membrane and access the TMD pocket. A 15-minute pre-incubation ensures binding equilibrium is reached before the agonist is introduced.

  • Agonist Challenge & Detection: Inject an EC₈₀ concentration of DHPG (a selective Group I mGluR agonist) and immediately record fluorescence (Ex: 488 nm / Em: 525 nm) using a FLIPR instrument.

    • Validation: The system is self-validating; wells with DHPG alone serve as the 100% activation control, while wells pre-treated with 10 µM CTEP serve as the 0% baseline (full inhibition).

Experimental_Workflow Step1 Cell Preparation HEK293 expressing mGluR5 Step2 Dye Loading Fluo-4 AM + Probenecid Step1->Step2 Step3 Compound Incubation Add NAM analogs (15 min) Step2->Step3 Step4 Agonist Challenge Add DHPG / Glutamate Step3->Step4 Step5 Signal Detection FLIPR Calcium Fluorescence Step4->Step5

Step-by-step workflow for the high-throughput FLIPR intracellular calcium assay.

Protocol 2: Radioligand Binding Assay ([³H]methoxyPEPy)

To confirm that the functional inhibition observed in the FLIPR assay is due to direct binding at the MPEP allosteric site, a radioligand displacement assay is utilized[2].

  • Membrane Preparation: Isolate membranes from the mGluR5-expressing HEK293 cells and dilute in assay buffer (50 mM TRIS, 0.9% NaCl, pH 7.4) to 40 µ g/well .

  • Tracer Addition: Add 2 nM [³H]methoxyPEPy to the membrane suspension along with varying concentrations of the test analogs.

    • Causality: We utilize [³H]methoxyPEPy instead of the older[³H]MPEP tracer. [³H]methoxyPEPy exhibits higher affinity and significantly lower non-specific membrane binding, providing a wider assay window for accurately determining the Kᵢ of highly lipophilic analogs like the ethynylcyclohexyl series[2].

  • Incubation & Filtration: Incubate for 60 minutes at room temperature with shaking. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

    • Causality: PEI coats the glass fibers with positive charges, reducing the non-specific binding of the highly hydrophobic NAMs to the filter matrix itself, thereby preventing false-positive displacement readings.

Conclusion

The 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide series represents a highly optimized class of mGluR5 negative allosteric modulators. By leveraging the rigid ethynyl vector and the hydrophobic bulk of the cyclohexyl ring, these analogs achieve single-to-double digit nanomolar potency comparable to CTEP, while offering a more balanced in vivo half-life. The self-validating FLIPR and radioligand binding protocols confirm their mechanism of action, cementing this scaffold as a premier candidate for further preclinical development in neuropharmacology.

References

  • Title: Synthesis and SAR of an mGluR5 allosteric partial antagonist lead: Unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold Source: PMC - NIH URL: [Link][2]

  • Title: Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link][1]

  • Title: Phosphorylation and Feedback Regulation of Metabotropic Glutamate Receptor 1 by Calcium/Calmodulin-Dependent Protein Kinase II Source: Journal of Neuroscience URL: [Link][4]

Sources

Comparative

Benchmarking the In Vivo Efficacy of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide: A Comparative Guide

For researchers and drug development professionals, the journey of a novel chemical entity from benchtop to potential therapeutic is paved with rigorous validation. This guide provides a comprehensive framework for bench...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the journey of a novel chemical entity from benchtop to potential therapeutic is paved with rigorous validation. This guide provides a comprehensive framework for benchmarking the in vivo efficacy of the novel compound, 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide. While public domain data on this specific molecule is nascent, its pyridine-2-carboxamide core is a validated pharmacophore present in a number of clinical and pre-clinical candidates targeting signaling pathways in oncology and inflammation.[1][2][3]

This guide, therefore, proposes a hypothetical yet scientifically grounded approach to its in vivo evaluation. We will situate 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide within the context of Hematopoietic Progenitor Kinase 1 (HPK1) inhibition, a promising target in cancer immunotherapy, based on the precedent of similar pyridine-2-carboxamide analogues.[1] This document will furnish detailed protocols, comparative benchmarks, and the causal reasoning behind the experimental design, empowering research teams to conduct a thorough and self-validating assessment of this compound's therapeutic potential.

Mechanistic Hypothesis and Comparative Landscape

The pyridine-2-carboxamide scaffold has been successfully employed in the development of potent and selective kinase inhibitors.[1][2] Notably, derivatives have demonstrated robust in vivo efficacy as inhibitors of HPK1, a negative regulator of T-cell activation.[1] Inhibition of HPK1 is a compelling strategy in immuno-oncology, aiming to enhance the anti-tumor immune response.

Our working hypothesis is that 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide (hereinafter referred to as 'Compound X') may also function as an HPK1 inhibitor. This guide will therefore benchmark Compound X against a known, potent pyridine-2-carboxamide HPK1 inhibitor, "Compound 19" from a recent study, which has demonstrated significant in vivo anti-tumor activity in combination with anti-PD-1 therapy.[1]

Signaling Pathway Context: The Role of HPK1 in T-Cell Suppression

HPK1_Pathway cluster_tcell T-Cell TCR T-Cell Receptor (TCR) HPK1 HPK1 TCR->HPK1 activates SLP76 SLP-76 TCR->SLP76 phosphorylates Antigen Antigen Presentation Antigen->TCR HPK1->SLP76 phosphorylates & inhibits AP1 AP-1 Activation SLP76->AP1 activates NFkB NF-κB Activation SLP76->NFkB activates IL2 IL-2 Production (T-Cell Proliferation) AP1->IL2 NFkB->IL2 T_Cell_Activation T-Cell Activation IL2->T_Cell_Activation Compound_X Compound X (Hypothesized) Compound_X->HPK1 inhibits

Caption: Hypothesized mechanism of Compound X in the HPK1 signaling pathway.

In Vivo Benchmarking Workflow: A Phased Approach

A successful in vivo evaluation hinges on a logical progression from establishing basic safety and pharmacokinetic parameters to demonstrating target engagement and, ultimately, therapeutic efficacy.

in_vivo_workflow phase1 Phase 1: Pharmacokinetics & Maximum Tolerated Dose (MTD) decision1 Proceed? phase1->decision1 phase2 Phase 2: Pharmacodynamics (Target Engagement) decision2 Proceed? phase2->decision2 phase3 Phase 3: Efficacy Studies (Syngeneic Tumor Models) decision1->phase2 Yes decision2->phase3 Yes

Caption: Phased workflow for in vivo benchmarking of Compound X.

Experimental Protocols

PART 3.1: Phase 1 - Pharmacokinetics (PK) and Maximum Tolerated Dose (MTD)

Rationale: Before assessing efficacy, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X. This informs dosing regimens and ensures that the compound reaches the target tissue at sufficient concentrations. An MTD study is essential to identify a safe dose range for subsequent efficacy studies.[4]

Protocol: Single-Dose Pharmacokinetics in Mice

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Groups (n=3 per timepoint per route):

    • Intravenous (IV) administration: 2 mg/kg Compound X in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

    • Oral (PO) gavage: 10 mg/kg Compound X in the same vehicle.

  • Procedure:

    • Administer Compound X via the specified route.

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process blood to plasma and store at -80°C until analysis.

  • Analysis:

    • Quantify plasma concentrations of Compound X using LC-MS/MS.

    • Calculate key PK parameters: Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (F%).

Protocol: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Groups (n=5 per group):

    • Vehicle control.

    • Ascending dose levels of Compound X (e.g., 10, 30, 100, 300 mg/kg) administered daily via oral gavage for 7-14 days.

  • Procedure:

    • Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

    • Record body weight daily.

    • At the end of the study, perform gross necropsy and consider histopathology of key organs.

  • Determination of MTD: The highest dose that does not induce significant toxicity (e.g., >15-20% body weight loss or other severe clinical signs).

PART 3.2: Phase 2 - Pharmacodynamics (PD) - Target Engagement

Rationale: This phase aims to confirm that Compound X engages its intended target, HPK1, in vivo at doses that are well-tolerated. This is a critical self-validating step to link the drug's presence to a biological effect.

Protocol: In Vivo HPK1 Target Engagement

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Groups (n=4 per group):

    • Vehicle control.

    • Compound X at three dose levels below the MTD (e.g., 10, 30, 100 mg/kg), administered orally.

  • Procedure:

    • Two hours after the final dose, stimulate T-cell activation in vivo by intraperitoneal injection of anti-CD3 antibody.

    • One hour post-stimulation, euthanize mice and harvest spleens.

    • Isolate splenocytes and prepare cell lysates.

  • Analysis:

    • Perform Western blot analysis on the lysates using antibodies against phosphorylated SLP-76 (pSLP-76), total SLP-76, and a loading control (e.g., GAPDH).

    • A dose-dependent decrease in the pSLP-76/total SLP-76 ratio will indicate in vivo HPK1 inhibition.

PART 3.3: Phase 3 - Efficacy Studies in Syngeneic Tumor Models

Rationale: The ultimate test of an immuno-oncology agent is its ability to control tumor growth in an immunocompetent host. Syngeneic models, such as the MC38 colorectal adenocarcinoma model, are standard for this purpose.[1] We will compare Compound X to the benchmark, Compound 19, both as a monotherapy and in combination with an anti-PD-1 antibody.

Protocol: MC38 Syngeneic Tumor Model

  • Animal Model: Female C57BL/6 mice, 8-10 weeks old.

  • Tumor Implantation: Subcutaneously inject 5 x 10^5 MC38 cells into the right flank of each mouse.

  • Study Groups (n=10 per group):

    • Group 1: Vehicle control (oral gavage).

    • Group 2: Compound X (at a well-tolerated, PD-active dose, e.g., 50 mg/kg, daily oral gavage).

    • Group 3: Compound 19 (at its reported effective dose, e.g., 50 mg/kg, daily oral gavage).[1]

    • Group 4: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly).

    • Group 5: Compound X + Anti-PD-1 antibody.

    • Group 6: Compound 19 + Anti-PD-1 antibody.

  • Procedure:

    • Begin treatment when tumors reach a mean volume of ~100 mm³.

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor body weight as a measure of toxicity.

    • Euthanize mice when tumors exceed a predetermined size or show signs of ulceration.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI).

    • Number of complete and partial responses.

    • Survival analysis.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Comparative Pharmacokinetic Profiles

ParameterCompound X (Hypothetical Data)Compound 19 (Reference Data[1])
Dose (PO) 10 mg/kg50 mg/kg
Cmax (ng/mL) [Insert experimental value]~1500 ng/mL
Tmax (hr) [Insert experimental value]2 hr
AUC (nghr/mL) [Insert experimental value]~8000 nghr/mL
t1/2 (hr) [Insert experimental value]~4 hr
F% [Insert experimental value]35-63% (across species)

Table 2: Comparative In Vivo Efficacy in MC38 Model

Treatment GroupTGI (%)Complete Responses (CR)
Compound X [Insert experimental value][Insert experimental value]
Compound 19 [Insert experimental value][Insert experimental value]
Anti-PD-1 [Insert experimental value][Insert experimental value]
Compound X + Anti-PD-1 [Insert experimental value][Insert experimental value]
Compound 19 + Anti-PD-1 83.3%[1]1/6[1]

Conclusion and Future Directions

This guide outlines a rigorous, multi-phased strategy for the in vivo benchmarking of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide (Compound X) as a putative HPK1 inhibitor. By establishing a robust PK/PD relationship and comparing its efficacy against a relevant benchmark in a validated syngeneic tumor model, researchers can generate the critical data necessary to make informed decisions about the future development of this compound.

Successful demonstration of a favorable pharmacokinetic profile, clear on-target activity, and potent anti-tumor efficacy, particularly in combination with checkpoint inhibitors, would provide a strong rationale for advancing Compound X into further preclinical safety and IND-enabling studies. The self-validating nature of this workflow—linking dose to exposure, exposure to target modulation, and target modulation to anti-tumor response—is paramount for building a compelling case for this novel chemical entity.

References

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  • Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC.
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  • The complete workflow of our method. A benchmark of small molecule... ResearchGate.
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  • Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors... PubMed.
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  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. MDPI.
  • Amide-to-chloroalkene substitution for overcoming intramolecular acyl transfer challenges in hexapeptidic neuromedin U receptor 2 agonists. Chemical Communications (RSC Publishing).
  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives.
  • In vitro and in vivo studies of N, N′-bis[2(2-pyridyl)-methyl]pyridine-2,6-dicarboxamide–copper(II) and rheumatoid arthritis. ResearchGate.
  • The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain. PubMed.
  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World.
  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Bentham Science.
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PubMed.
  • Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Broad Institute.
  • Fast and facile synthesis of amidine-incorporated degradable lipids for versatile mRNA delivery in vivo. Mitchell Lab.
  • 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide | 866008-84-6. Sigma-Aldrich.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide

Safe Handling, PPE, and Operational Guide for 6-Chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide As a Senior Application Scientist, I recognize that handling novel synthetic intermediates and neuro-active small molec...

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Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling, PPE, and Operational Guide for 6-Chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide

As a Senior Application Scientist, I recognize that handling novel synthetic intermediates and neuro-active small molecules requires more than just following a safety data sheet—it requires an understanding of the chemical's physical behavior and biological interaction potential.

6-Chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide (CAS: 866008-84-6) is a highly specialized compound. To ensure the utmost safety and operational efficiency in your laboratory, this guide provides a self-validating, step-by-step framework for handling this chemical, grounded in its specific physicochemical properties.

Physicochemical Hazard Profile & Causality

Understanding why a chemical is hazardous is the first step in effective risk mitigation. This compound is a halogenated picolinamide derivative featuring a bulky, highly lipophilic ethynylcyclohexyl moiety.

  • Dermal Risk (H312): The molecule's lipophilicity allows it to rapidly dissolve into the lipid matrix of the stratum corneum, bypassing the skin's natural aqueous barriers[1]. This makes dermal contact significantly more dangerous than with hydrophilic compounds.

  • Inhalation Risk (H332): Supplied as a solid, the compound is prone to aerosolization. Fine particulates can easily bypass the upper respiratory tract and settle in the alveolar epithelium.

  • Oral Risk (H302): Accidental ingestion via contaminated hands or surfaces poses acute systemic toxicity risks.

Table 1: Physicochemical & Hazard Profile

Property / HazardValue / GHS ClassificationScientific Implication
Molecular Weight 262.74 g/mol Small molecule size facilitates rapid biological membrane diffusion.
Physical State SolidHigh risk of aerosolization and particulate inhalation during transfer.
Oral Toxicity H302: Harmful if swallowedRequires strict prohibition of eating/drinking in the work area (P270).
Dermal Toxicity H312: Harmful in contact with skinHigh lipophilicity drives rapid stratum corneum penetration[1].
Inhalation Toxicity H332: Harmful if inhaledMandates the use of a properly calibrated chemical fume hood[2].

Personal Protective Equipment (PPE) Matrix

To counteract the specific hazards outlined above, standard laboratory PPE must be upgraded. The following matrix outlines the required gear and the scientific justification for each choice.

Table 2: Required PPE Matrix

PPE CategorySpecificationScientific Justification
Hand Protection Double-layered Nitrile Gloves (≥0.11 mm thickness)Nitrile provides broad chemical resistance. Double-gloving is critical because the compound's lipophilicity increases the risk of permeation through micro-tears[1].
Body Protection Flame-retardant, fluid-resistant lab coatPrevents particulate accumulation on personal clothing and minimizes skin exposure.
Eye Protection ANSI Z87.1-compliant safety gogglesProtects against accidental aerosolized dust or solvent splashes during dissolution[3].
Respiratory N95/P100 Particulate RespiratorRequired only if working outside a fume hood or during spill cleanup to mitigate H332 inhalation risks.

Operational Workflows: A Self-Validating System

Every protocol in the laboratory must be a self-validating system—meaning the procedure includes built-in checks to confirm it was executed safely.

Standard Operating Procedure: Weighing and Dissolution

  • Verify Engineering Controls: Before opening the chemical container, check the fume hood's continuous monitoring device. Validation Check: Confirm the face velocity is between 80 and 120 feet per minute (fpm). This is the OSHA standard required to ensure effective containment without creating turbulent airflow that could expel the fine powder into your breathing zone[2][4].

  • Static Mitigation: Because the compound is a dry solid, use an anti-static weighing gun or anti-static weighing boats. This prevents the powder from aerosolizing or clinging unpredictably to the spatula.

  • Dispensing: Weigh the required mass directly inside the fume hood. Keep the sash at the optimal working height (typically 18 inches) to maintain a consistent 100 fpm face velocity[2].

  • In-Hood Solubilization: Add your compatible organic solvent (e.g., DMSO or DMF) directly to the weighing vial before removing it from the hood. Validation Check: Visually confirm complete dissolution. Transporting a sealed liquid solution eliminates the risk of dropping and dispersing dry powder across the laboratory.

  • Sealing and Decontamination: Cap the vial tightly, wipe the exterior of the vial with a solvent-dampened lint-free wipe, and transfer it to your assay station.

Workflow Visualization

SafeHandling Start Risk Assessment & Preparation PPE Don PPE: Double Nitrile Gloves, Lab Coat, Goggles Start->PPE Hood Engineering Control: Fume Hood (80-120 fpm) PPE->Hood Weighing Weighing & Dispensing (Anti-static tools) Hood->Weighing Transfer In-Hood Solubilization & Transfer to Vial Weighing->Transfer Spill Spill Detected? Transfer->Spill Decon Decontamination Protocol Spill->Decon Yes Proceed Proceed to Assay/Synthesis Spill->Proceed No Waste Waste Disposal (Halogenated Organics) Decon->Waste Proceed->Waste

Safe handling and exposure mitigation pathway for 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide.

Spill Response & Decontamination Plan

In the event of a spill, immediate and methodical action is required to prevent dermal and inhalation exposure.

  • Isolate the Area: Immediately restrict access to the spill zone. If the spill occurred outside the fume hood, personnel must don a P100 respirator before proceeding.

  • Containment: Surround the solid spill with damp absorbent pads to prevent dust generation. Do not dry sweep , as this will aerosolize the lipophilic particulates.

  • Neutralization/Collection: Carefully wipe up the material using disposable towels dampened with a solvent in which the compound is soluble (e.g., ethanol or isopropanol). Follow this with a secondary wipe using soapy water to remove residual lipophilic traces[1].

  • Validation Check: Visually inspect the area under high-intensity lighting. Ensure no crystalline reflection or residue remains on the benchtop or floor.

Waste Disposal Plan

Because of the chlorine atom on the pyridine ring, this compound and its derivatives must be handled under strict environmental protocols (P501).

  • Segregation: Classify all waste containing 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide as "Halogenated Organic Waste."

  • Solid Waste: Place all contaminated consumables (gloves, wipes, weighing boats) into a designated, clearly labeled, sealable solid hazardous waste container.

  • Liquid Waste: Collect all solvent washings and assay runoff in a high-density polyethylene (HDPE) carboy specifically labeled for halogenated organics.

  • Validation Check: Before handing the waste over to your institutional Environmental Health and Safety (EHS) department, verify that the waste manifest explicitly lists "Halogenated." This prevents the waste from being sent to an incompatible incineration facility, which could result in the release of toxic dioxins.

Sources

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